3,3-Diphenylpropylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-diphenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISZTEOELCMZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1019-05-2 (hydrochloride) | |
| Record name | 3,3-Diphenylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30204458 | |
| Record name | 3,3-Diphenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5586-73-2 | |
| Record name | 3,3-Diphenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5586-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diphenylpropylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5586-73-2 | |
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| Record name | 3,3-Diphenylpropylamine | |
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| Record name | 3-3-diphenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.532 | |
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| Record name | 3,3-DIPHENYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C31E561S64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3-Diphenylpropylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenylpropylamine is a primary amine that serves as a crucial building block in the synthesis of various organic compounds, most notably as a key intermediate in the production of pharmaceuticals. Its derivatives have shown a range of pharmacological activities, including acting as calcium channel blockers and anticholinergic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, aimed at professionals in research and drug development.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 3,3-diphenylpropan-1-amine | [1][2] |
| Chemical Formula | C₁₅H₁₇N | [1][3][4] |
| Molecular Weight | 211.30 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or white to off-white solid | [3] |
| Melting Point | 29-31 °C | [5] |
| Boiling Point | 166 °C at 2 mmHg | [6] |
| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol. | [3][7] |
| pKa | 9.91 ± 0.13 (Predicted) | [3][6] |
| SMILES | NCCC(c1ccccc1)c2ccccc2 | [2] |
| InChI Key | KISZTEOELCMZPY-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the catalytic hydrogenation of 3,3-diphenylpropionitrile. The following protocol is adapted from a method for the preparation of N-methyl-3,3-diphenylpropylamine, where this compound is a key intermediate.[1]
Materials:
-
3,3-Diphenylpropionitrile
-
Ethanol (B145695) or Methanol
-
Palladium/Calcium Carbonate catalyst or Raney Nickel catalyst[1][8]
-
Hydrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
High-pressure hydrogenation apparatus
Procedure:
-
Dissolution: Dissolve 3,3-diphenylpropionitrile (0.2 mol) in 200 mL of ethanol in a suitable high-pressure reaction vessel.[1]
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 6 g of palladium/calcium carbonate) to the solution.[1]
-
Ammonia Introduction: Introduce approximately 50 g of ammonia gas into the reaction vessel.
-
Hydrogenation: Seal the vessel and carry out the hydrogenation at a hydrogen pressure of 2–5 MPa and a temperature of 80–120 °C.[1][8]
-
Reaction Monitoring: Monitor the reaction until completion (e.g., by thin-layer chromatography or gas chromatography).
-
Work-up: After the reaction is complete, cool the vessel, and carefully vent the hydrogen and ammonia gas.
-
Purification: Remove the catalyst by filtration. Evaporate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound as a colorless, transparent liquid.[1]
Analytical Methods
¹H NMR Spectroscopy Analysis:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. A general protocol for the analysis of a primary amine like this compound is as follows:
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz). Key parameters to set include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.
-
Data Analysis: Process the acquired Free Induction Decay (FID) to obtain the spectrum. The characteristic peaks for this compound would include signals for the aromatic protons of the two phenyl groups, the methine proton, and the two methylene (B1212753) groups of the propyl chain, as well as a broad singlet for the amine protons. The chemical shifts and coupling patterns will confirm the structure of the molecule.
High-Performance Liquid Chromatography (HPLC) Analysis:
HPLC is a standard technique for assessing the purity of a compound. This compound has been used as an internal standard in HPLC methods, indicating its suitability for analysis by this technique. A general protocol for purity analysis is outlined below.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) and water
-
An appropriate buffer (e.g., phosphate (B84403) buffer) or acid modifier (e.g., formic acid or phosphoric acid for mass spectrometry compatibility)[9]
-
A C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a buffer or acid modifier. The exact ratio will depend on the specific column and system and may require optimization.
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample to be analyzed in the mobile phase to a concentration within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set the HPLC parameters, including the flow rate (e.g., 1 mL/min), injection volume (e.g., 10 µL), and column temperature. Set the UV detector to a wavelength where this compound has significant absorbance.
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the synthetic pathway for this compound starting from 3,3-diphenylpropionitrile.
Caption: Synthesis of this compound via catalytic hydrogenation.
Logical Relationship in Pharmacological Development
While this compound itself is not directly implicated in specific signaling pathways, it serves as a crucial precursor for pharmacologically active molecules. The diagram below illustrates this hierarchical relationship.
Caption: Role of this compound in drug development.
References
- 1. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 2. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 9. Separation of 3,3-Diphenylpropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 3,3-Diphenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 3,3-Diphenylpropylamine, a key chemical intermediate in organic synthesis and drug development. It details the compound's core physicochemical properties, spectral information, and established experimental protocols. Furthermore, this guide illustrates its synthetic pathways and role as a precursor to various biologically active molecules, offering valuable insights for professionals in research and pharmaceutical development.
Core Physicochemical Properties
This compound is a chemical compound that typically appears as a white to off-white solid or a clear yellow liquid after melting.[1] It is characterized by a propylamine (B44156) group attached to two phenyl groups.[1] The compound is sparingly soluble in water but shows solubility in organic solvents like DMSO and Methanol.[1][2][3]
Quantitative physicochemical data for this compound (CAS No: 5586-73-2) is summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₇N | [1][4][5] |
| Molecular Weight | 211.30 g/mol | [4][6][7] |
| Appearance | White to off-white solid; clear yellow liquid after melting. | [1][6] |
| Melting Point | 24-31 °C; 58-60 °C (Varies by source) | [2][6][7][8] |
| Boiling Point | 150 °C @ 2 Torr; 166 °C @ 2 mmHg | [2][6][8] |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
| Refractive Index (n20/D) | 1.577 to 1.583 | [6][7][9] |
| Flash Point | >110 °C (230 °F) | [7][8] |
Table 2: Chemical and Computational Properties
| Property | Value | Source(s) |
| pKa (Predicted) | 9.91 ± 0.13 | [1][2] |
| XLogP3 | 3.1 - 3.21 | [4][6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Topological Polar Surface Area | 26 Ų | [4][6] |
Spectral Information
Detailed spectral data is crucial for the structural confirmation and analysis of this compound. Spectroscopic information for this compound is available across various databases.
-
Mass Spectrometry (MS): Electron ionization mass spectra are available through the NIST Mass Spectrometry Data Center.[5][10]
-
Infrared Spectroscopy (IR): Gas-phase IR spectrum data can be accessed via the NIST/EPA Gas-Phase Infrared Database.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectral data for this compound have been documented.[4][11]
Experimental Protocols & Methodologies
This compound serves as a versatile starting material and intermediate in various chemical processes.
3.1. Synthesis of N-methyl-3,3-diphenylpropylamine
A common application of this compound is as a precursor in the synthesis of its N-methylated derivative, a key intermediate for pharmaceuticals like Lercanidipine.[12][13] The synthesis generally follows a multi-step process that begins with producing the this compound backbone.
Detailed Method:
-
Friedel-Crafts Alkylation: The synthesis starts with the reaction of cinnamonitrile (B126248) and benzene, catalyzed by a Lewis acid (e.g., aluminum trichloride), to produce 3,3-diphenylpropionitrile.[12][13]
-
Catalytic Hydrogenation: The resulting 3,3-diphenylpropionitrile is then converted to this compound via catalytic hydrogenation.[12][13]
-
Schiff Base Formation: The primary amine (this compound) is reacted with an aldehyde to form a Schiff base.[12][13]
-
Methylation and Hydrolysis: The Schiff base is subsequently methylated to yield a quaternary ammonium (B1175870) salt, which is then hydrolyzed to obtain the final product, N-methyl-3,3-diphenylpropylamine.[12][13] This final sequence of steps can often be performed in a "one-pot" process to simplify the operation.[13]
3.2. Application in Analytical Chemistry
This compound has been utilized as an internal standard in analytical methods. For instance, it was employed for the simultaneous determination of D- and L-modafinil in human plasma using a stereospecific high-performance liquid chromatographic (HPLC) method.[7][14]
General HPLC Protocol Outline:
-
Sample Preparation: A specific volume of human plasma is treated to precipitate proteins.
-
Internal Standard Spiking: A known concentration of this compound (as the internal standard) is added to the sample.
-
Extraction: The analytes and the internal standard are extracted from the plasma matrix using a suitable organic solvent (liquid-liquid extraction).
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a chiral column to separate the enantiomers of the target analyte.
-
Detection and Quantification: The separated compounds are detected (e.g., by UV detector), and the concentration of the analyte is calculated based on the peak area ratio relative to the internal standard.
Biological & Chemical Significance
This compound is not only a synthetic building block but also has relevance in biological contexts. It is a known metabolite of Prenylamine, a pharmaceutical agent.[6][14] Its primary significance in drug development lies in its role as a precursor or intermediate for synthesizing more complex, biologically active molecules.[1] For example, it is a starting reagent for producing 3,3-diphenylpropylisocyanate and is used in the synthesis of the drug Mepramidil.[3][7][14]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 5586-73-2 [m.chemicalbook.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. This compound 97 5586-73-2 [sigmaaldrich.com]
- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound(5586-73-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound(5586-73-2) 1H NMR [m.chemicalbook.com]
- 12. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 13. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 14. This compound | 5586-73-2 [chemicalbook.com]
Spectroscopic Data and Analysis of 3,3-Diphenylpropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3,3-Diphenylpropylamine, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Herein, we present the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented in Table 1 was acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 - 7.19 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| 4.01 | Triplet | 1H | CH |
| 2.63 | Triplet | 2H | CH₂-N |
| 2.19 | Quartet | 2H | CH₂ |
| 1.13 | Singlet (broad) | 2H | NH₂ |
Data sourced from ChemicalBook.[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 144.8 | Quaternary Aromatic Carbon |
| 128.5 | Aromatic CH |
| 127.8 | Aromatic CH |
| 126.2 | Aromatic CH |
| 49.6 | CH |
| 40.8 | CH₂-N |
| 36.1 | CH₂ |
Experimental Protocol for NMR Spectroscopy
The following protocol outlines a typical procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
Referencing: The residual CHCl₃ signal is calibrated to 7.26 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
Referencing: The CDCl₃ solvent signal is calibrated to 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 - 3280 | Medium, Broad | N-H stretch (primary amine) |
| 3085, 3060, 3025 | Medium | C-H stretch (aromatic) |
| 2930, 2860 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Strong | C=C stretch (aromatic ring) |
| 750, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Data interpreted from typical values for primary amines and aromatic compounds.
Experimental Protocol for FTIR Spectroscopy
The following is a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
FTIR spectrometer equipped with a diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Data Processing: The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Mass Spectrometric Data
The mass spectrum of this compound was obtained using electron ionization (EI). The key fragments and their relative intensities are summarized in Table 4.
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 211 | 15 | [M]⁺ (Molecular Ion) |
| 194 | 100 | [M - NH₃]⁺ |
| 193 | 50 | [M - NH₃ - H]⁺ |
| 167 | 35 | [C₁₃H₁₁]⁺ (Fluorenyl cation) |
| 116 | 20 | [C₉H₈]⁺ |
| 91 | 10 | [C₇H₇]⁺ (Tropylium ion) |
| 30 | 90 | [CH₂NH₂]⁺ |
Data sourced from PubChem and NIST WebBook.[2][3]
Experimental Protocol for GC-MS
The following protocol describes a typical gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound.
Instrumentation:
-
A GC-MS system with an electron ionization (EI) source.
Gas Chromatography (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 550
-
Transfer Line Temperature: 280 °C
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and a proposed fragmentation pathway for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 3,3-Diphenylpropylamine (CAS: 5586-73-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenylpropylamine, with the CAS number 5586-73-2, is a primary amine that serves as a crucial building block in organic synthesis. Its structural motif, featuring a propyl chain with two phenyl groups at the 3-position, makes it a valuable intermediate in the preparation of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a summary of its known applications and biological significance.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use and computational modeling.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5586-73-2[1][2][3][4][5] |
| IUPAC Name | 3,3-diphenylpropan-1-amine[1] |
| Molecular Formula | C₁₅H₁₇N[1][2] |
| SMILES | C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2[1] |
| InChI | InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 211.30 g/mol | [1][3] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [2] |
| Melting Point | 29-31 °C | [3][6] |
| Boiling Point | 166 °C at 2 mmHg | [6] |
| Density | 1.0±0.1 g/cm³ | [4] |
| Refractive Index (n20/D) | 1.583 | [3] |
| Solubility | Sparingly soluble in water. Soluble in DMSO. | [2] |
| pKa | 9.91 ± 0.13 (Predicted) | [2] |
Table 3: Spectroscopic Data
| Technique | Key Data Points |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| Infrared (IR) Spectroscopy | Spectral data available. |
| Mass Spectrometry | m/z Top Peak: 194; 2nd Highest: 30; 3rd Highest: 193. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of 3,3-diphenylpropionitrile. A detailed experimental protocol based on this method is provided below.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of N-methyl-3,3-diphenylpropylamine, where this compound is a key intermediate.
Materials:
-
3,3-Diphenylpropionitrile
-
Palladium on calcium carbonate (Pd/CaCO₃) or Raney Nickel catalyst
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve 3,3-diphenylpropionitrile (0.2 moles, 41.4 g) in 200 mL of ethanol.
-
Add 6 g of palladium on calcium carbonate catalyst to the solution.
-
Introduce approximately 50.0 g of ammonia gas into the reactor.
-
Pressurize the reactor with hydrogen gas to 2-5 MPa.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Maintain these conditions until the reaction is complete, which can be monitored by techniques such as TLC or GC to observe the disappearance of the starting material.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the ethanol solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation. Collect the fraction boiling at 172-175 °C / 5 mmHg to obtain this compound as a colorless and transparent liquid. The expected yield is approximately 95.5% (40.4 g).
Applications in Organic Synthesis
This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its primary amine functionality allows for a wide range of chemical transformations.
-
Synthesis of Mepramidil: It is a key starting material for the synthesis of Mepramidil, a coronary vasodilator.
-
Precursor to Lercanidipine: The N-methylated derivative of this compound is an important fragment in the synthesis of Lercanidipine, a calcium channel blocker used to treat hypertension.
-
Internal Standard: Due to its structural properties, it has been utilized as an internal standard in the stereospecific high-performance liquid chromatographic (HPLC) determination of D- and L-modafinil in human plasma.[3]
Biological and Pharmacological Information
While this compound itself is primarily a synthetic intermediate, its structural core is present in several biologically active molecules.
-
Metabolite of Prenylamine: It is a known metabolite of Prenylamine, a former antianginal agent that was withdrawn from the market.[4][6] Prenylamine exhibited effects on calcium transport, and its metabolism to this compound is a significant aspect of its pharmacokinetic profile.
-
Derivatives with Biological Activity:
-
Antimicrobial and Antioxidant Properties of Derivatives: While direct studies on this compound are limited, derivatives such as 3,3-diphenyl propanamides have been synthesized and investigated for their anthelmintic, antibacterial, and antifungal activities. Some of these derivatives have shown promising activity against various microbial strains. It is plausible that the parent amine could serve as a scaffold for the development of new antimicrobial and antioxidant agents.
-
Cardiovascular Effects of Derivatives: Many derivatives of this compound, such as Fendiline and the aforementioned Prenylamine, have been investigated for their effects on the cardiovascular system, often acting as calcium channel blockers or vasodilators.
-
Signaling Pathways: Currently, there is no direct evidence in the scientific literature detailing the interaction of this compound with specific signaling pathways. Its biological significance is primarily understood through the pharmacological actions of the more complex molecules synthesized from it.
Analytical Methods
The quantification and characterization of this compound are typically achieved through standard chromatographic and spectroscopic techniques.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for assessing the purity and quantifying this compound. Its volatility allows for direct analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound. Due to the lack of a strong chromophore, UV detection might require derivatization for enhanced sensitivity. However, its use as an internal standard in HPLC methods for other compounds suggests that with appropriate column and mobile phase selection, direct detection is feasible.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical intermediate of significant interest, particularly in the field of medicinal chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a readily accessible building block for the synthesis of complex pharmaceutical agents. While direct biological activity and detailed analytical protocols are not extensively documented, the pharmacological importance of its derivatives underscores the value of this compound in drug discovery and development. Further research into the potential biological activities of this compound itself could open new avenues for its application.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 3. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 4. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Toxicological Profile of 3,3-Diphenylpropylamine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of 3,3-Diphenylpropylamine have not been fully investigated. This document summarizes the available information on this compound and provides a toxicological assessment based on data from its structurally related analogs, Prenylamine and Fendiline (B78775), to infer potential hazards.
Introduction
This compound is a chemical intermediate primarily utilized in the synthesis of more complex organic compounds, including pharmaceuticals.[1] It serves as a building block for introducing the diphenylpropylamine moiety into various molecular structures. While its direct toxicological profile is not well-established, an examination of its structural analogs provides critical insights into its potential biological effects and associated toxicities.
Chemical and Physical Properties
A foundational understanding of the physicochemical characteristics of this compound is essential for its safe handling and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇N | [2][3] |
| Molecular Weight | 211.31 g/mol | [2] |
| CAS Number | 5586-73-2 | [3] |
| Appearance | White to off-white solid or clear yellow liquid after melting | [4] |
| Melting Point | 29-31 °C | |
| Boiling Point | Not available | |
| Flash Point | >112 °C | |
| Solubility | Sparingly soluble in water |
Hazard Identification and Safety Precautions
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Recommended Safety Precautions:
-
Handling: Wear personal protective equipment, including gloves, safety goggles, and a lab coat. Ensure adequate ventilation to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
-
Seek medical attention if symptoms occur in any case of exposure.
Toxicological Data of Structural Analogs
Due to the limited direct toxicological data for this compound, this section presents data from two of its well-studied analogs: Prenylamine and Fendiline. This information can be used to infer the potential toxicological profile of this compound.
Prenylamine
Prenylamine, a former antianginal agent, is a calcium channel blocker that was withdrawn from the market due to significant cardiotoxicity.[5][6] this compound is a known metabolite of Prenylamine.[7]
Quantitative Toxicological Data for Prenylamine:
| Parameter | Species | Route | Value | Reference |
| LD₅₀ | Mouse | Oral | 225 mg/kg | [8] |
| LD₅₀ | Rat | Oral | 250 mg/kg | [8] |
| TDLo | Human | Oral | 13 mg/kg | [8] |
| IC₅₀ (hERG channel blockade) | In vitro (HEK-293 cells) | - | 65 nM | [6] |
| IC₅₀ (L-type calcium current) | In vitro (ventricular myocytes) | - | 1.24 µM | [6] |
Key Toxicological Findings for Prenylamine:
-
Cardiotoxicity: The primary reason for its market withdrawal was the risk of QT interval prolongation and Torsades de Pointes, a life-threatening cardiac arrhythmia.[5][6] This is attributed to its potent blockade of the hERG potassium channel.[6] The (S)-(+)-enantiomer is believed to be primarily responsible for these proarrhythmic effects.[9]
-
Metabolism: Prenylamine is extensively metabolized in humans, with less than 0.1% excreted unchanged.[7] A key metabolic pathway involves the cleavage of the C-N-C bond, yielding amphetamine and this compound.[7]
Fendiline
Fendiline is another calcium channel blocker with a similar diphenylpropyl structure.
Quantitative Toxicological Data for Fendiline:
| Parameter | Species | Route | Value | Reference |
| LD₅₀ | Mouse | Oral | 950 mg/kg | [10] |
| IC₅₀ (L-type calcium channel) | In vitro | - | 17 µM | [11] |
| Kᵢ (α2-adrenergic receptors) | In vitro | - | 2.6 µM | |
| IC₅₀ (K-Ras plasma membrane localization) | In vitro | - | 9.64 µM | [11] |
Key Toxicological Findings for Fendiline:
-
Adverse Effects in Humans: Clinical studies with healthy volunteers reported subjective intolerability at higher doses, including symptoms like trembling and dizziness.[12]
-
Cytotoxicity: Fendiline has demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting a potential for antiproliferative activity.[13][14]
-
Metabolism: The primary metabolic pathways for fendiline are hydroxylation of the phenyl groups followed by glucuronidation and sulfation, as well as oxidative dealkylation.[15]
Metabolic Pathways and Potential for Toxicity
The metabolism of the parent compound can significantly influence its toxicological profile by producing more or less toxic metabolites.
Metabolism of Prenylamine
The metabolism of Prenylamine is of particular relevance as it directly produces this compound. The main metabolic reactions include ring hydroxylation, methylation, and cleavage of the C-N-C bond.[7]
Predicted Metabolism of this compound
Based on the metabolism of its analogs, the potential metabolic pathways for this compound likely involve:
-
Hydroxylation: Addition of hydroxyl groups to the phenyl rings.
-
N-oxidation: Oxidation of the primary amine group.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.
The formation of reactive metabolites through these pathways could contribute to potential toxicity.
Potential Signaling Pathway Interactions
While no specific signaling pathways have been elucidated for this compound, the data from its analogs suggest potential interactions with key cellular signaling systems.
Calcium Signaling
Both Prenylamine and Fendiline are calcium channel blockers.[5][16] This suggests that this compound could also potentially interfere with calcium signaling pathways, which are crucial for a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression. Disruption of calcium homeostasis can lead to a wide range of toxic effects.
Adrenergic Signaling
Fendiline has been shown to interact with α2-adrenergic receptors.[17] This indicates a possibility that this compound could also modulate adrenergic signaling, which plays a vital role in the cardiovascular and nervous systems.
Experimental Protocols (General Overview)
As no specific toxicological studies for this compound are publicly available, this section provides a general overview of standard experimental protocols that would be employed to assess its toxicity.
Acute Oral Toxicity (LD₅₀) Study
This study is typically conducted in rodents (rats or mice) following OECD Guideline 423 (Acute Toxic Class Method).
-
Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.
-
Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
-
Data Analysis: The LD₅₀ value is estimated based on the mortality observed at different dose levels.
In Vitro Cytotoxicity Assay
This assay provides a measure of the concentration of a substance that is toxic to cells in culture.
-
Cell Culture: A suitable cell line (e.g., Balb/c 3T3) is cultured in a multi-well plate.
-
Treatment: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT or Neutral Red Uptake assay.
-
Data Analysis: The concentration that causes a 50% reduction in cell viability (IC₅₀) is calculated.
Conclusion
The toxicological profile of this compound remains largely uncharacterized. However, based on the available data for its structural analogs, Prenylamine and Fendiline, there is a significant potential for cardiotoxicity, primarily through the blockade of cardiac ion channels. The metabolism of this compound is a critical area for future research, as it will determine the formation of potentially toxic metabolites. Given its irritant properties and the potential for serious systemic toxicity inferred from its analogs, stringent safety precautions should be observed during its handling and use. Further in vivo and in vitro toxicological studies are imperative to fully elucidate the safety profile of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound(5586-73-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Prenylamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of DL-[14C]prenylamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Prenylamine – Chiralpedia [chiralpedia.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Fendiline Hydrochloride | Ras GTPases | Tocris Bioscience [tocris.com]
- 12. Tolerance and pharmacokinetics of oral fendiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of fendiline metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fendiline - Wikipedia [en.wikipedia.org]
- 17. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Solubility of 3,3-Diphenylpropylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3,3-Diphenylpropylamine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document compiles existing qualitative and quantitative information and presents a detailed experimental protocol for its determination. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.
Introduction
This compound is a primary amine that serves as a crucial building block in the synthesis of pharmacologically active molecules. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final drug products. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides a practical framework for its empirical determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇N | [1] |
| Molecular Weight | 211.30 g/mol | |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [2][3] |
| Melting Point | 29-31 °C | |
| Boiling Point | 172-175 °C at 5 mmHg | [4] |
| pKa | 9.91 ± 0.13 (Predicted) | [2] |
Solubility Data
The available solubility data for this compound is limited. The following tables summarize the known quantitative and qualitative solubility information. For comparative purposes, qualitative solubility data for the related compound, N-methyl-3,3-diphenylpropylamine, is also included.
Table 2: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | Not Specified | Not Specified | [5] |
Table 3: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Water | Sparingly soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
Table 4: Qualitative Solubility of N-methyl-3,3-diphenylpropylamine
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Easily soluble | |
| Acetone | Easily soluble | |
| Dichloromethane | Easily soluble | |
| Chloroform | Slightly soluble | [6] |
| Ethyl Acetate | Slightly soluble | [6] |
Experimental Protocol for Solubility Determination
Given the scarcity of comprehensive quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following is a detailed protocol for the isothermal shake-flask method, a widely accepted technique for solubility determination.
Objective
To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Thermostatically controlled incubator or oven
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined experimentally.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Determine the mass of the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved this compound.
-
-
Chromatographic Analysis (for volatile solvents):
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions.
-
Analyze the diluted sample and determine the concentration of this compound using the calibration curve.
-
Calculation of Solubility
-
From Gravimetric Analysis:
-
Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent) x 100
-
-
From Chromatographic Analysis:
-
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / 1000 × 100
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
References
- 1. This compound CAS#: 5586-73-2 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. B22953.22 [thermofisher.com]
- 4. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. N-Methyl-3,3-diphenylpropylamine CAS#: 28075-29-8 [m.chemicalbook.com]
The Industrial Versatility of 3,3-Diphenylpropylamine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Industrial Applications of 3,3-Diphenylpropylamine and Its Derivatives.
Introduction: this compound, a key chemical entity, serves as a foundational building block in various industrial syntheses, most notably in the pharmaceutical sector. Its unique structural backbone is pivotal in the creation of several active pharmaceutical ingredients (APIs). Beyond its established role in medicine, this compound and its derivatives are emerging in other industrial domains, including materials science and corrosion inhibition. This technical guide provides a comprehensive overview of the primary industrial applications of this compound, with a focus on synthetic pathways, quantitative data, and detailed experimental protocols.
Pharmaceutical Intermediary: A Cornerstone in Drug Synthesis
The most significant industrial application of this compound is as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its derivatives are central to the structure of drugs targeting a range of conditions, from cardiovascular diseases to overactive bladder.[2]
Synthesis of Lercanidipine Intermediate (N-methyl-3,3-diphenylpropylamine)
N-methyl-3,3-diphenylpropylamine is a vital precursor in the manufacture of Lercanidipine, a third-generation dihydropyridine (B1217469) calcium ion antagonist used for treating hypertension.[3][4][5] A common and efficient industrial synthesis route starts from cinnamonitrile (B126248) and benzene.[6]
The overall synthesis workflow can be visualized as follows:
References
The Versatile Scaffold: 3,3-Diphenylpropylamine as a Cornerstone in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenylpropylamine is a primary amine featuring a flexible three-carbon chain flanked by two phenyl groups. This unique structural motif imparts a combination of lipophilicity and conformational adaptability, making it a highly valuable and versatile building block in the realm of organic synthesis. Its incorporation into molecular frameworks has led to the development of a diverse array of compounds with significant biological activities. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its application as a pivotal intermediate in the preparation of pharmaceutically active molecules. The guide is intended to serve as a practical resource, offering detailed experimental protocols and insights for professionals engaged in synthetic chemistry and drug development.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key data for this compound and its common derivative, N-methyl-3,3-diphenylpropylamine, are summarized below.
Table 1: Physicochemical Properties
| Property | This compound | N-Methyl-3,3-diphenylpropylamine |
| CAS Number | 5586-73-2 | 28075-29-8[1] |
| Molecular Formula | C₁₅H₁₇N[2] | C₁₆H₁₉N[3] |
| Molecular Weight | 211.30 g/mol [2] | 225.33 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or white to off-white solid[4] | Colorless to light yellow liquid/oil |
| Melting Point | 29-31 °C[5] | -75 °C |
| Boiling Point | 166 °C at 2 mmHg[5] | 178 °C at 10 Torr |
| Refractive Index | n20/D 1.583[5] | - |
| pKa | 9.91 ± 0.13 (Predicted)[4] | - |
| Solubility | Sparingly soluble in water[4] | Slightly soluble in Chloroform and Ethyl Acetate |
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights |
| ¹H NMR | Spectral data available in various databases.[6] |
| ¹³C NMR | Spectral data available in various databases. |
| IR | Spectra available, showing characteristic amine and aromatic C-H stretches.[2] |
| Mass Spec (EI) | Molecular ion peak and fragmentation pattern are well-documented.[2] |
Table 3: Spectroscopic Data for N-methyl-3,3-diphenylpropylamine Hydrochloride
| Technique | Data Highlights |
| ¹H NMR (CDCl₃, 400MHz) | δ: 9.64 (br, 2H), 7.18–7.29 (m, 10H), 4.08 (t, 1H), 2.83 (m, 2H), 2.64 (m, 2H), 2.54 (d, 3H)[7] |
| Mass Spec (m/z) | 226 [M+H]⁺[7] |
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step for its subsequent elaboration. A common and effective route involves a two-step process: a Friedel-Crafts reaction to form the diphenylpropionitrile intermediate, followed by catalytic hydrogenation.
Experimental Protocols
Step 1: Synthesis of 3,3-Diphenylpropionitrile via Friedel-Crafts Alkylation
This protocol is a representative procedure based on established Friedel-Crafts principles, as detailed in patent literature.[7] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
Cinnamonitrile
-
Benzene (in excess, acts as both reactant and solvent)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)
Procedure:
-
To a stirred, cooled (0-5 °C) solution of cinnamonitrile in a large excess of dry benzene, add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,3-diphenylpropionitrile.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound via Catalytic Hydrogenation of 3,3-Diphenylpropionitrile
This protocol describes a general procedure for the reduction of the nitrile. Yields can be variable based on catalyst and conditions.[8][9][10][11]
Materials:
-
3,3-Diphenylpropionitrile
-
Catalyst: 10% Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni)
-
Solvent: Ethanol or Methanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 3,3-diphenylpropionitrile in a suitable solvent (e.g., ethanol).
-
Add the catalyst (e.g., 10% Pd/C, typically 5-10% by weight of the nitrile). If using Raney Nickel, it should be washed with the reaction solvent prior to use.
-
(Optional) To minimize the formation of secondary amine byproducts, the solvent can be saturated with ammonia.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-10 bar) and heat to the desired temperature (e.g., 40-100 °C).
-
Stir the reaction mixture vigorously until hydrogen uptake ceases, indicating the completion of the reaction (monitor by TLC or GC).
-
Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
The product can be purified by vacuum distillation to yield a colorless to pale yellow liquid or a low-melting solid.
This compound as a Building Block in Drug Synthesis
The primary amine functionality of this compound serves as a versatile handle for the introduction of various substituents, leading to a wide range of derivatives with diverse pharmacological activities. A key transformation is N-alkylation, which is often a crucial step in the synthesis of active pharmaceutical ingredients (APIs).
Synthesis of N-Methyl-3,3-diphenylpropylamine
N-methylation is a common modification. One efficient method involves reductive amination using formaldehyde (B43269).
Experimental Protocol: Reductive Amination for N-methylation
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a flask containing this compound, add formic acid followed by the slow addition of aqueous formaldehyde solution.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and make it alkaline by the addition of a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain N-methyl-3,3-diphenylpropylamine, which can be further purified by vacuum distillation.
Application in the Synthesis of Calcium Channel Blockers
This compound and its N-alkylated derivatives are key intermediates in the synthesis of several calcium channel blockers, a class of drugs used to treat cardiovascular conditions such as hypertension and angina. Notable examples include Lercanidipine, Fendiline (B78775), and Prenylamine.[12]
Table 4: Prominent Drugs Derived from this compound
| Drug | Therapeutic Class | Key Synthetic Precursor |
| Lercanidipine | Antihypertensive (Calcium Channel Blocker) | N-Methyl-3,3-diphenylpropylamine |
| Fendiline | Anti-anginal (Calcium Channel Blocker) | This compound |
| Prenylamine | Anti-anginal (Calcium Channel Blocker) - Withdrawn | This compound[12] |
Synthesis of Lercanidipine:
The synthesis of Lercanidipine showcases the utility of N-methyl-3,3-diphenylpropylamine as a building block. The key step involves the esterification of a dihydropyridine (B1217469) carboxylic acid with a substituted amino alcohol derived from N-methyl-3,3-diphenylpropylamine.
Synthesis of Fendiline:
Fendiline is synthesized via reductive amination of this compound with acetophenone, followed by reduction of the resulting imine.[13]
Synthesis of Prenylamine:
Prenylamine is synthesized through the reductive amination of this compound with phenylacetone (B166967).[12]
Experimental Protocol: Synthesis of Prenylamine via Reductive Amination [12]
Materials:
-
This compound
-
Phenylacetone
-
Methanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1 equivalent) and phenylacetone (1.1 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Carefully add 10% Pd/C catalyst (approximately 5 mol%).
-
Place the reaction under a hydrogen atmosphere and stir vigorously for 12-24 hours at room temperature.
-
Upon completion (monitored by TLC), filter the mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Prenylamine.
Mechanism of Action: L-Type Calcium Channel Blockade
Many of the pharmacologically active compounds derived from this compound, such as Lercanidipine and Fendiline, exert their therapeutic effects by acting as L-type calcium channel blockers. These channels are crucial for the regulation of smooth muscle contraction and cardiac function.
By blocking the influx of calcium ions into vascular smooth muscle cells, these drugs lead to vasodilation, thereby reducing blood pressure. Their action on cardiac muscle can also reduce heart rate and contractility.
Conclusion
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its primary amine functionality allow for the construction of a wide array of complex molecules. The successful development of several cardiovascular drugs based on this scaffold highlights its importance in medicinal chemistry. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound for the discovery and development of new chemical entities.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 5586-73-2 [chemicalbook.com]
- 6. This compound(5586-73-2) 1H NMR [m.chemicalbook.com]
- 7. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 8. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. RU2739376C1 - Method of producing fendiline - Google Patents [patents.google.com]
The Multifaceted Biological Activities of 3,3-Diphenylpropylamine and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,3-diphenylpropylamine scaffold is a versatile pharmacophore that has given rise to a diverse range of biologically active compounds. Its unique structural features allow for interaction with various biological targets, leading to a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, with a focus on their cardiovascular, central nervous system, and other notable effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.
Cardiovascular Effects: Calcium Channel Modulation
A significant number of this compound analogs exhibit profound effects on the cardiovascular system, primarily through the modulation of voltage-gated calcium channels, particularly the L-type calcium channels. These channels play a crucial role in regulating cardiac contractility and vascular smooth muscle tone.
Quantitative Data on Calcium Channel Blocking Activity
The following table summarizes the in vitro calcium channel blocking activity of selected this compound analogs.
| Compound | Chemical Structure | Assay Type | Cell/Tissue Type | IC50 (µM) | Reference |
| Fendiline (B78775) | N-(3,3-diphenylpropyl)-α-methylbenzylamine | Whole-cell patch-clamp | Guinea-pig ventricular myocytes | 17.0 ± 2.43 | [1][2] |
| Prenylamine (B1679080) | N-(3,3-Diphenylpropyl)-α-methylphenethylamine | [3] | |||
| Terodiline | (R)-N-tert-butyl-3,3-diphenylpropylamine |
Note: Further data will be added as it is compiled from the literature.
Signaling Pathway: L-type Calcium Channel Blockade
The primary mechanism by which these compounds exert their cardiovascular effects is the blockade of L-type voltage-gated calcium channels. This action reduces the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a negative inotropic effect on the heart.
Central Nervous System Effects
Analogs of this compound also exhibit a range of activities within the central nervous system, including antimuscarinic, neuroleptic, and opioid receptor modulating effects.
Antimuscarinic Activity
Certain derivatives act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, which can be beneficial in treating conditions like overactive bladder.
Signaling Pathway: Muscarinic Receptor Antagonism
These compounds competitively block the binding of acetylcholine (ACh) to muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation.
Opioid Receptor Modulation
Some analogs have been found to interact with opioid receptors, suggesting potential applications in pain management.
Quantitative Data on Opioid Receptor Affinity
The following table summarizes the in vitro opioid receptor binding affinity of selected this compound analogs.
| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |
| µ (mu) | Radioligand Binding | |||
| δ (delta) | Radioligand Binding | |||
| κ (kappa) | Radioligand Binding |
Note: Data will be populated as it is systematically extracted from the literature.
Signaling Pathway: Mu-Opioid Receptor Activation
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels, and modulation of ion channel activity.
Other Biological Activities
Anthelmintic Activity
Derivatives of 3,3-diphenylpropanamide (B1606675) have demonstrated promising anthelmintic activity.
Antioxidant Activity
Diphenylpropionamide derivatives have been shown to possess antioxidant properties, evaluated by their ability to scavenge free radicals.
Experimental Protocols
Synthesis of N-substituted 3,3-Diphenylpropylamines
General Procedure:
A common route for the synthesis of N-substituted 3,3-diphenylpropylamines involves the reaction of this compound with an appropriate aldehyde or ketone to form a Schiff base, followed by reduction.
Example: Synthesis of N-methyl-3,3-diphenylpropylamine [4]
-
Friedel-Crafts Alkylation: Cinnamonitrile is reacted with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3,3-diphenylpropionitrile.
-
Catalytic Hydrogenation: The resulting nitrile is then reduced to this compound via catalytic hydrogenation.
-
Schiff Base Formation: this compound is reacted with an aldehyde (e.g., formaldehyde) to form the corresponding Schiff base.
-
Methylation and Hydrolysis: The Schiff base is methylated to form a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed to yield N-methyl-3,3-diphenylpropylamine.
In Vitro Anthelmintic Activity Assay (Earthworm Model)
This assay evaluates the anthelmintic potential of a compound by observing its effects on the paralysis and death of earthworms.[5][6][7]
Materials:
-
Adult Indian earthworms (e.g., Pheretima posthuma) of similar size.
-
Test compounds (3,3-diphenylpropanamide derivatives).
-
Standard anthelmintic drug (e.g., Albendazole).
-
Normal saline.
-
Petri dishes.
Procedure:
-
Wash earthworms with normal saline to remove any adhering debris.
-
Divide the worms into groups of equal numbers for each treatment.
-
Prepare different concentrations of the test compounds and the standard drug in normal saline.
-
In separate Petri dishes, place the earthworms and expose them to the test solutions, standard drug solution, or normal saline (control).
-
Observe the worms and record the time taken for paralysis and death.
-
Paralysis: The time at which the worm shows no movement except when vigorously shaken.
-
Death: The time at which the worm shows no movement even when vigorously shaken and its body color fades.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8][9][10]
Materials:
-
DPPH solution in methanol (B129727).
-
Test compounds (diphenylpropionamide derivatives).
-
Standard antioxidant (e.g., Ascorbic acid or Trolox).
-
Methanol.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds and the standard antioxidant in methanol.
-
In a series of test tubes or a 96-well plate, mix the DPPH solution with the test compound solutions or the standard solution. A control containing only DPPH and methanol is also prepared.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity versus concentration.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. Their ability to interact with key physiological targets such as calcium channels, muscarinic receptors, and opioid receptors highlights their potential for the development of new therapeutic agents for cardiovascular diseases, central nervous system disorders, and other conditions. The experimental protocols and data presented in this guide provide a foundational resource for researchers to further explore the structure-activity relationships and therapeutic potential of this fascinating class of molecules. Further systematic investigation is warranted to fully elucidate the pharmacological profiles of novel analogs and to optimize their efficacy and safety for clinical applications.
References
- 1. Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic modulation of guinea-pig cardiac L-type calcium channels by fendiline and reversal of the effects of Bay K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. banglajol.info [banglajol.info]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,3-Diphenylpropylamine via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diphenylpropylamine is a key intermediate in the synthesis of various pharmacologically active molecules. Its diphenylpropyl moiety is a common scaffold found in a range of therapeutic agents. This document provides detailed protocols for the synthesis of this compound, primarily through a synthetic route involving a Friedel-Crafts reaction to construct the carbon skeleton, followed by functional group transformations to yield the final amine. The protocols are designed to be reproducible and scalable for research and development purposes.
Synthesis Overview
The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the Friedel-Crafts alkylation of benzene (B151609) with a three-carbon electrophile to form a 3,3-diphenylpropane derivative. This intermediate is then converted to the target amine. One well-documented approach begins with the reaction of cinnamic acid and benzene to produce 3,3-diphenylpropionic acid, which is subsequently converted to this compound.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Diphenylpropionic Acid via Friedel-Crafts Reaction
This protocol details the synthesis of the key intermediate, 3,3-diphenylpropionic acid, using a Friedel-Crafts reaction between cinnamic acid and benzene, catalyzed by anhydrous aluminum chloride.[1]
Materials:
-
Cinnamic acid (0.1 mole, 14.8 g)
-
Benzene (0.9 mole, 80.0 mL)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.14 mole, 18.7 g)
-
15% (w/w) Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Stirring apparatus (magnetic or mechanical)
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a three-neck round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, add benzene (80.0 mL, 0.9 mole).
-
While stirring, dissolve the cinnamic acid (14.8 g, 0.1 mole) in the benzene.
-
In a fume hood, carefully add anhydrous aluminum chloride (18.7 g, 0.14 mole) in portions over a period of 1.5 to 2.5 hours. Maintain the reaction temperature between 16-24 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 22-26 °C for 2-4 hours.
-
Slowly add 15% (w/w) hydrochloric acid to the reaction mixture via the dropping funnel.
-
After the addition of HCl, heat the mixture to reflux and maintain for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, then transfer it to a separatory funnel.
-
Separate the aqueous layer. The organic layer contains the product.
-
Remove the excess benzene from the organic layer by distillation under reduced pressure.
-
The resulting white solid is the crude 3,3-diphenylpropionic acid.
-
Recrystallize the crude product from methanol to obtain pure 3,3-diphenylpropionic acid.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of this compound from 3,3-Diphenylpropionic Acid
This part of the protocol involves two steps: the conversion of the carboxylic acid to a nitrile, followed by the reduction of the nitrile to the primary amine.
Step 2a: Synthesis of 3,3-Diphenylpropionitrile
A standard method for converting a carboxylic acid to a nitrile involves the formation of an amide intermediate followed by dehydration.
Materials:
-
3,3-Diphenylpropionic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Ammonia (B1221849) (aqueous solution or gas)
-
A suitable dehydrating agent (e.g., phosphorus pentoxide, P₂O₅)
-
Appropriate organic solvents (e.g., dichloromethane, diethyl ether)
Procedure: This is a generalized procedure and may require optimization.
-
Convert 3,3-diphenylpropionic acid to its acid chloride by reacting it with an excess of thionyl chloride. The reaction is typically performed in an inert solvent or neat, followed by removal of excess thionyl chloride by distillation.
-
The resulting 3,3-diphenylpropanoyl chloride is then reacted with an excess of ammonia to form 3,3-diphenylpropionamide.
-
The crude amide is then dehydrated using a suitable dehydrating agent like phosphorus pentoxide with heating to yield 3,3-diphenylpropionitrile.
-
The product is purified by distillation or recrystallization.
Step 2b: Reduction of 3,3-Diphenylpropionitrile to this compound
This protocol details the catalytic hydrogenation of 3,3-diphenylpropionitrile to the final product.[2]
Materials:
-
3,3-Diphenylpropionitrile (0.125 mole, 26 g)
-
Methanol (120 mL)
-
Raney Nickel catalyst (5 g)
-
Ammonia gas (approximately 25 g)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure hydrogenation apparatus (autoclave)
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a high-pressure autoclave, dissolve 3,3-diphenylpropionitrile (26 g, 0.125 mole) in methanol (120 mL).
-
Carefully add the Raney Nickel catalyst (5 g) to the solution.
-
Introduce ammonia gas (approximately 25 g) into the autoclave.
-
Pressurize the autoclave with hydrogen gas to 2-5 MPa.
-
Heat the reaction mixture to 80-120 °C and maintain stirring until the reaction is complete (as monitored by hydrogen uptake or TLC/GC analysis).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate by distillation.
-
Purify the resulting liquid by vacuum distillation, collecting the fraction at 172-175 °C / 5 mmHg to obtain pure this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its intermediates.
| Reaction Step | Product | Yield | Reference |
| Friedel-Crafts Alkylation | 3,3-Diphenylpropionic acid | 66.7% | [1] |
| Catalytic Hydrogenation | This compound | 93% | [2] |
| Compound | Property | Value | Reference |
| 3,3-Diphenylpropionic acid | Melting Point | 151-154 °C | |
| 3,3-Diphenylpropionitrile | Physical State | White to yellow crystalline powder | |
| This compound | Boiling Point | 172-175 °C at 5 mmHg | [2] |
| This compound | Purity (after distillation) | >99% |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Friedel-Crafts reaction step.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 3,3-Diphenylpropionitrile to 3,3-Diphenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3,3-diphenylpropylamine via the catalytic hydrogenation of 3,3-diphenylpropionitrile. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates.[1] These notes offer a comparative overview of different catalytic systems, including nickel-based catalysts (Raney® Nickel, Nickel on Diatomaceous Earth), Palladium on Carbon (Pd/C), and Rhodium-based catalysts, summarizing their respective reaction conditions and performance. Detailed, step-by-step protocols are provided to ensure safe and reproducible execution in a laboratory setting.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to valuable building blocks for the pharmaceutical, agrochemical, and materials science industries. The catalytic hydrogenation of 3,3-diphenylpropionitrile is a key reaction for the production of this compound, a precursor for several active pharmaceutical ingredients (APIs).[1] The selection of an appropriate catalyst and optimization of reaction conditions are critical to achieve high yields and selectivity, minimizing the formation of common byproducts such as secondary and tertiary amines. This document outlines various effective methodologies for this conversion.
Comparative Data of Catalytic Systems
The choice of catalyst significantly impacts the efficiency and selectivity of the hydrogenation of 3,3-diphenylpropionitrile. Below is a summary of quantitative data from different catalytic systems.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (H₂) | Reaction Time | Yield (%) | Reference |
| 5% Nickel/Diatomaceous Earth | 3,3-Diphenylpropionitrile | Methanol (B129727) / Ammonia (B1221849) | 80-120 | Not Specified | Until completion | 95 | [2] |
| Raney® Nickel | 3,3-Diphenylpropionitrile | Methanol / Ammonia | 80-120 | 2-5 MPa | Until completion | 93 | [2] |
| 10% Pd/C | 3-Phenylpropionitrile (B121915) | Dichloromethane / Water | 80 | 6 bar | 7 h | 20 (isolated) | [3][4][5][6] |
| Rhodium Hydride Complex | Phenylacetonitrile (B145931) | Tetrahydrofuran | 20 | 1 atm | 2 h | 89 |
*Note: Data for 3-phenylpropionitrile and phenylacetonitrile are included to provide context for related aromatic nitrile hydrogenations, as specific data for 3,3-diphenylpropionitrile with these catalysts is less commonly published.
Experimental Protocols
Safety Precaution: Hydrogenation reactions should be conducted in a well-ventilated fume hood. Catalysts such as Raney® Nickel and Palladium on Carbon can be pyrophoric and must be handled with care, typically under an inert atmosphere or as a slurry.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is adapted from a documented procedure for the synthesis of this compound.[2]
Materials:
-
3,3-diphenylpropionitrile (26.0 g, 0.125 mol)
-
Methanol (120 mL)
-
Raney® Nickel (5 g, slurry in water or ethanol)
-
Ammonia gas (approx. 25 g)
-
Hydrogen gas
-
High-pressure autoclave reactor with stirrer
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reactor Setup: In a high-pressure autoclave reactor, add 3,3-diphenylpropionitrile (26.0 g) and methanol (120 mL).
-
Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add the Raney® Nickel slurry (5 g) to the reactor.
-
Ammonia Addition: Seal the reactor and introduce approximately 25 g of ammonia gas. Ammonia helps to suppress the formation of secondary and tertiary amine byproducts.
-
Hydrogenation: Purge the reactor with hydrogen gas several times. Pressurize the reactor with hydrogen to 2-5 MPa and heat to 80-120°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite upon contact with air. Keep the filter cake wet with solvent and dispose of it in a designated waste container.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Purification: Purify the crude this compound by vacuum distillation, collecting the fraction at 172-175°C/5 mmHg to obtain the final product.[2]
Protocol 2: Hydrogenation using Palladium on Carbon (General Procedure)
This is a general protocol for nitrile hydrogenation using Pd/C, which can be adapted for 3,3-diphenylpropionitrile.[8][9]
Materials:
-
3,3-diphenylpropionitrile
-
10% Palladium on Carbon (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask or Parr shaker bottle)
-
Magnetic stirrer or mechanical shaker
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Inerting the Flask: Place the 10% Pd/C catalyst in a dry reaction flask. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent, followed by the 3,3-diphenylpropionitrile.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Hydrogenation: Evacuate the inert gas from the flask and introduce hydrogen. Repeat this purge cycle three times. Maintain a positive pressure of hydrogen (e.g., from the balloon) and stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, purge the flask with an inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude this compound by an appropriate method, such as column chromatography or distillation.
Visualized Workflows and Pathways
General Workflow for Catalytic Hydrogenation
Caption: General experimental workflow for the catalytic hydrogenation of 3,3-diphenylpropionitrile.
Reaction Pathway and Side-Product Formation
Caption: Reaction pathway showing the formation of the desired primary amine and potential side products.
Catalyst Selection Logic
Caption: A decision-making flowchart for selecting a suitable catalytic system.
References
- 1. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 2. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 3. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols: Synthesis of Lercanidipine Utilizing 3,3-Diphenylpropylamine as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of synthetic strategies for the preparation of Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, using 3,3-diphenylpropylamine as a crucial starting material for the side chain.
Introduction
Lercanidipine is widely used in the treatment of hypertension. Its synthesis typically involves the coupling of a dihydropyridine core with a substituted amino alcohol side chain. A common and efficient approach to constructing this side chain begins with this compound. This document outlines the key synthetic transformations, providing detailed experimental protocols and quantitative data to guide researchers in the laboratory-scale synthesis of this important active pharmaceutical ingredient (API).
Overview of the Synthetic Strategy
The synthesis of lercanidipine from this compound can be broadly divided into two main stages:
-
Side Chain Synthesis: Elaboration of this compound to form the key amino alcohol intermediate, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol.
-
Final Assembly: Coupling of the amino alcohol side chain with the dihydropyridine core, followed by salt formation to yield lercanidipine hydrochloride.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for lercanidipine hydrochloride.
Experimental Protocols
Side Chain Synthesis
Step 1: Synthesis of N-Methyl-3,3-diphenylpropylamine
This intermediate can be prepared from this compound via N-methylation.
Protocol 1: Formylation followed by Reduction
-
Formylation: React this compound with an appropriate formylating agent (e.g., ethyl formate) to yield the corresponding formamide (B127407) derivative.
-
Reduction: Reduce the formamide intermediate using a suitable reducing agent, such as lithium aluminum hydride (LAH) or borane-methyl sulfide (B99878) complex in an aprotic solvent like tetrahydrofuran (B95107) (THF), to obtain N-methyl-3,3-diphenylpropylamine.[1]
Protocol 2: Reductive Amination
A direct synthesis involves the reductive amination of this compound with formaldehyde (B43269) and a reducing agent.[1]
Step 2: Synthesis of 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
This key amino alcohol intermediate is synthesized by reacting N-methyl-3,3-diphenylpropylamine with 1-chloro-2-methyl-2-propanol.
Methodology:
-
Combine N-methyl-3,3-diphenylpropylamine and 1-chloro-2-methyl-2-propanol in a polar solvent such as methanol.[2]
-
Add a base, for instance, sodium hydroxide, to the mixture.[2]
-
Heat the reaction mixture at reflux for several hours.[2]
-
Upon completion of the reaction, remove the solvent under reduced pressure.[2]
-
Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.[2]
-
Dry the organic layer and concentrate it to yield the crude product, which can be further purified by distillation under reduced pressure or column chromatography.[2]
Final Assembly
The final stage of lercanidipine synthesis involves the coupling of the amino alcohol side chain with the dihydropyridine core.
Method 1: Esterification via Acid Chloride
This is a widely adopted method that generally provides higher purity and yield compared to a one-pot Hantzsch synthesis.[3]
Caption: Workflow for the acid chloride esterification route.
Detailed Protocol:
-
Activation of the Dihydropyridine Core:
-
Dissolve 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid in a suitable solvent like dichloromethane.[4][5]
-
Add dimethylformamide (DMF) to the solution.[4]
-
Cool the mixture to a low temperature, typically between -10°C and 0°C.[3][5]
-
Slowly add thionyl chloride to the reaction mixture and stir for approximately one hour to form the acid chloride in situ.[3][4][5]
-
-
Esterification:
-
In a separate flask, dissolve 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in an aprotic solvent.
-
Slowly add the solution of the amino alcohol to the freshly prepared acid chloride solution, maintaining the low temperature.[3]
-
Allow the reaction to stir for several hours, monitoring its progress by a suitable analytical method such as HPLC.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by the slow addition of water or a dilute aqueous base (e.g., sodium bicarbonate solution).[3]
-
Separate the organic layer and wash it sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude lercanidipine free base.[3]
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude lercanidipine in a suitable organic solvent, such as ethyl acetate (B1210297) or tert-butyl methyl ether.[2][6]
-
Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.[2][6]
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield lercanidipine hydrochloride.[2][6]
-
Method 2: Hantzsch Dihydropyridine Synthesis (Convergent Approach)
In this approach, the side chain is incorporated into one of the reactants of the Hantzsch synthesis.
-
The amino alcohol side chain is first reacted with diketene (B1670635) to form the corresponding acetoacetate (B1235776) ester.[7][8]
-
This acetoacetate is then reacted with 3-nitrobenzaldehyde.[7][8]
-
The resulting intermediate is cyclized with methyl 3-aminocrotonate in a suitable solvent like isopropanol (B130326) at reflux to form lercanidipine.[7][8]
While this method is convergent, it can often lead to the formation of multiple by-products, making purification challenging.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.
Table 1: Synthesis of N-methyl-3,3-diphenylpropylamine hydrochloride
| Step | Starting Material | Product | Catalyst | Yield (%) | Purity (%) | Reference |
| Friedel-Crafts Alkylation | α-[2-(methylamino)ethyl]benzyl alcohol and benzene | N-methyl-3,3-diphenylpropylamine hydrochloride | Re₂O₇ | 95.0 | 99.8 | [9] |
| Conventional Friedel-Crafts | α-[2-(methylamino)ethyl]benzyl alcohol and benzene | N-methyl-3,3-diphenylpropylamine hydrochloride | AlCl₃ | 64.4 | - | [9] |
Table 2: Final Assembly to Lercanidipine Hydrochloride
| Method | Key Reactants | Product | Yield (%) | Purity (%) | Reference |
| Acid Chloride Esterification | Dihydropyridine acid chloride and amino alcohol | Lercanidipine Hydrochloride | 90 | 99.6 | [6] |
| Hantzsch Synthesis | Acetoacetate ester, 3-nitrobenzaldehyde, methyl 3-aminocrotonate | Lercanidipine Hydrochloride | 36 (of final step) | - | [10] |
Troubleshooting and Optimization
-
By-product Formation in Hantzsch Synthesis: To minimize by-products, a multi-step approach involving the isolation of the dihydropyridine carboxylic acid followed by esterification is recommended.[3]
-
Purity of Reactants: The purity of the dihydropyridine core and the amino alcohol side chain is critical for a clean reaction and high yield of the final product.[3]
-
Temperature Control: Maintaining low temperatures during the acid chloride formation and the subsequent esterification is crucial to prevent degradation and side reactions.[3]
Safety Precautions
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment.[3]
-
Organic Solvents: Many of the organic solvents used are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.[3]
-
Inert Atmosphere: When working with dihydropyridines, which can be sensitive to oxidation, maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
References
- 1. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2006059332A1 - Intermediates for the preparation of lercanidipine - Google Patents [patents.google.com]
- 5. A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009 [data.epo.org]
- 6. Lercanidipine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Improved Process For The Synthesis Of Lercanidipine Hydrochloride [quickcompany.in]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN115677512A - Method for synthesizing lercanidipine intermediate N-methyl-3,3-diphenylpropylamine hydrochloride - Google Patents [patents.google.com]
- 10. CN103360263B - Synthesis method of lercanidipine intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of N-methyl-3,3-diphenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of N-methyl-3,3-diphenylpropylamine from 3,3-diphenylpropylamine. The featured protocol utilizes the Eschweiler-Clarke reaction, a robust and widely used method for the N-methylation of primary amines. This method is valued for its high yields and the prevention of over-methylation to form quaternary ammonium (B1175870) salts.[1][2] These application notes include a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development. N-methyl-3,3-diphenylpropylamine is a key intermediate in the synthesis of various pharmaceutical compounds.[3][4]
Introduction
N-methylation of primary amines is a fundamental transformation in organic chemistry, yielding secondary or tertiary amines that are prevalent in a vast array of biologically active molecules and pharmaceutical intermediates. N-methyl-3,3-diphenylpropylamine, in particular, serves as a crucial building block in the synthesis of therapeutic agents.[3][4] The Eschweiler-Clarke reaction offers a reliable one-pot procedure for the methylation of primary and secondary amines using excess formic acid and formaldehyde (B43269).[1][2] This reductive amination process involves the formation of an iminium ion intermediate from the amine and formaldehyde, which is subsequently reduced by formic acid, acting as a hydride donor.[1] A key advantage of this reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-methyl-3,3-diphenylpropylamine from this compound via the Eschweiler-Clarke reaction.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equivalent | Protocol |
| Formaldehyde (37% in H₂O) | ~4.0 equivalents | General Protocol |
| Formic Acid (88-98%) | ~4.0 equivalents | General Protocol |
| Reaction Conditions | ||
| Temperature | 80-100 °C | [5] |
| Reaction Time | 12-18 hours | [1] |
| Product Information | ||
| Product Name | N-methyl-3,3-diphenylpropylamine | |
| Molecular Formula | C₁₆H₁₉N | |
| Molecular Weight | 225.33 g/mol | |
| Appearance | Colorless gum/oil | [6] |
| Expected Yield | 85-92% | [7] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400MHz) of HCl salt | δ: 9.64 (br, 2H), 7.18–7.29 (m, 10H), 4.08 (t, 1H), 2.83 (m, 2H), 2.64 (m, 2H), 2.54 (d, 3H) | [7] |
| Mass Spectrometry (m/z) | 226 [M+H]⁺ | [7] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₆H₂₀N [M+H]⁺: 226.1590, Found: 226.1590 | [6] |
Experimental Protocols
Synthesis of N-methyl-3,3-diphenylpropylamine via Eschweiler-Clarke Reaction
This protocol details the N-methylation of this compound.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) for basification
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Addition of Reagents: To the starting amine, add formic acid (~4.0 eq) followed by a 37% aqueous solution of formaldehyde (~4.0 eq). Note: For primary amines, the reaction to the tertiary amine requires two methylation steps.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl and extract with dichloromethane (DCM) to remove any non-basic impurities.
-
Basify the aqueous layer to a pH of approximately 11-12 using a suitable base (e.g., NaOH or KOH solution).
-
Extract the product from the basic aqueous layer with dichloromethane (3 x volumes).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.[1]
-
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity. The product is expected to be a colorless gum or oil.[6]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-methyl-3,3-diphenylpropylamine.
Signaling Pathway/Logical Relationship Diagram
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. rsc.org [rsc.org]
- 7. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 3,3-Diphenylpropylamine as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chromatographic analysis, particularly within pharmaceutical and clinical research, the use of an internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added in a constant amount to all samples, including calibrators, quality controls, and unknowns. Its primary function is to compensate for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the analytical method.
3,3-Diphenylpropylamine is a compound that has been successfully employed as an internal standard in the chromatographic analysis of various pharmaceutical compounds. Its structural similarity to certain drug molecules, appropriate retention time, and compatibility with common chromatographic systems make it a suitable choice for specific applications. This document provides detailed application notes and protocols for the use of this compound as an internal standard, with a specific focus on the stereospecific analysis of modafinil (B37608) enantiomers in human plasma by High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation in an analytical method.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₇N | [1][2] |
| Molecular Weight | 211.31 g/mol | [3] |
| Appearance | Clear yellow liquid after melting | |
| Melting Point | 24-29 °C | [3] |
| Boiling Point | 166 °C at 2 mmHg | [3] |
| Refractive Index | 1.583 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) |
Application: Stereospecific HPLC Analysis of D- and L-Modafinil in Human Plasma
This section outlines the detailed protocol for the simultaneous determination of D- and L-modafinil in human plasma using this compound as an internal standard. This method is crucial for pharmacokinetic studies of modafinil, a wake-promoting agent.
Experimental Protocol
1. Preparation of Reagents and Solutions
-
Mobile Phase: Prepare a solution of 0.020 M phosphate (B84403) buffer and adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with acetonitrile (B52724) in a ratio of 84:16 (v/v). Filter the mobile phase through a 0.45 µm filter and degas prior to use.
-
Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with the appropriate solvent to a final concentration suitable for spiking into plasma samples (a typical concentration might be in the range of 1-10 µg/mL, but should be optimized during method development).
-
Extraction Solvent: Prepare a mixture of hexane, methylene (B1212753) chloride, and triethylamine (B128534) in a ratio of 55:45:2 (v/v/v).
-
Modafinil Stock and Working Solutions: Prepare stock solutions of D- and L-modafinil in a suitable solvent. From these, prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma (calibrator, QC, or unknown sample) into a clean centrifuge tube.
-
Add a precise volume (e.g., 50 µL) of the this compound internal standard working solution to each tube.
-
Add a specific volume (e.g., 1 mL) of the extraction solvent to each tube.
-
Vortex the tubes vigorously for a set time (e.g., 2-5 minutes) to ensure thorough mixing and extraction.
-
Centrifuge the tubes at a specified speed and time (e.g., 3000 x g for 10 minutes) to separate the organic and aqueous layers.[4]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for HPLC analysis.
3. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: ChiraDex® β-cyclodextrin column (250 mm x 4.0 mm I.D., 5 µm particle size).
-
Column Temperature: 12°C.
-
Mobile Phase: 0.020 M phosphate buffer (pH 3.0) : Acetonitrile (84:16, v/v).
-
Flow Rate: 0.60 mL/min.
-
Injection Volume: 20 µL (can be optimized).
-
UV Detection: 225 nm.
Data Analysis
The concentrations of D- and L-modafinil in the plasma samples are determined by calculating the peak area ratio of each enantiomer to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of the described HPLC method for the analysis of modafinil enantiomers using this compound as an internal standard.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| D-Modafinil | 0.100 - 15.0 | > 0.99 | |
| L-Modafinil | 0.100 - 15.0 | > 0.99 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | D-Modafinil | L-Modafinil | Acceptance Criteria |
| Limit of Detection (LOD) (µg/mL) | ~0.03 | ~0.03 | S/N > 3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.100 | 0.100 | S/N > 10, Precision & Accuracy within acceptable limits |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | 85 - 115% (or 80-120% for LLOQ) |
| Precision (% RSD) | < 15% | < 15% | ≤ 15% (or ≤ 20% for LLOQ) |
Note: The LOD, LOQ, Accuracy, and Precision values are illustrative and represent typical performance for a validated HPLC-UV method. Actual values should be determined during method validation.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of modafinil in human plasma using this compound as an internal standard.
Caption: Workflow for Modafinil Analysis.
Logical Relationship of Internal Standard Method
The following diagram illustrates the principle of using an internal standard to ensure accurate quantification by correcting for variations.
Caption: Principle of Internal Standard Correction.
Conclusion
This compound serves as an effective internal standard for the stereospecific HPLC analysis of D- and L-modafinil in human plasma. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. The use of an appropriate internal standard like this compound is critical for ensuring the robustness, accuracy, and reliability of chromatographic data, which is essential for regulatory submissions and advancing pharmaceutical research. Method validation should always be performed according to the relevant regulatory guidelines to ensure the suitability of the analytical procedure for its intended purpose.
References
Application Notes & Protocols: Synthesis of 3,3-Diphenylpropylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,3-Diphenylpropylamine and its derivatives are crucial structural motifs found in a variety of pharmacologically active compounds. These molecules serve as key intermediates in the synthesis of drugs such as Fesoterodine and Tolterodine, which are known muscarinic receptor antagonists used for treating urinary incontinence[1]. They are also building blocks for antihypertensive agents like Lercanidipine[2][3]. The synthetic protocols outlined below provide a robust and scalable pathway for accessing these important pharmaceutical intermediates. The primary route described involves a Friedel-Crafts alkylation, followed by nitrile reduction and subsequent N-alkylation.
Overall Synthesis Workflow
The synthesis is typically a three-step process starting from cinnamonitrile (B126248) and benzene (B151609). This method avoids the use of highly corrosive or hazardous reagents like thionyl chloride and expensive borohydrides, simplifying the operational process and reducing production costs[4][5].
Caption: General three-step synthesis of N-methyl-3,3-diphenylpropylamine.
Data Summary
The following tables summarize the key reagents, conditions, and quantitative outcomes for the synthesis of this compound and its N-methyl derivative.
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature |
| 1 | Friedel-Crafts Alkylation | Cinnamonitrile, Benzene | Aluminum Chloride (AlCl₃) | Benzene | Reflux |
| 2 | Nitrile Reduction | 3,3-Diphenylpropionitrile | Raney Nickel or Pd/CaCO₃ | Methanol or Ethanol (B145695) | 80 - 120 °C |
| 3 | N-Methylation | This compound, Aldehyde, Methylating Agent | - | Aromatic Hydrocarbon | Reflux |
Table 2: Yields and Physical Properties of Products
| Compound | Molecular Formula | Molecular Weight | Yield | Boiling Point (B.P.) | Purity |
| This compound | C₁₅H₁₇N | 211.30 g/mol [6] | 93 - 95.5%[4] | 172-175 °C / 5 mmHg[4] | >97% |
| N-Methyl-3,3-diphenylpropylamine | C₁₆H₁₉N | 225.33 g/mol | 85 - 92%[5] | - | >90%[1] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Diphenylpropionitrile via Friedel-Crafts Alkylation
This procedure details the reaction of cinnamonitrile with benzene to form the diphenylpropionitrile intermediate.
Materials:
-
Cinnamonitrile
-
Benzene (dry)
-
Aluminum chloride (anhydrous, powdered)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ether
Equipment:
-
2L three-necked round-bottom flask
-
Sealed stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle (steam bath)
Procedure:
-
To a dry 2L three-necked flask, add 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride[7].
-
Begin stirring and heat the mixture to a vigorous reflux using a steam bath.
-
Separately, prepare a solution of the starting α-bromo-α-phenylacetonitrile (prepared from benzyl (B1604629) cyanide) in benzene. Add this solution dropwise to the boiling benzene-AlCl₃ mixture over 2 hours[7]. Note: A similar Friedel-Crafts reaction can be performed directly with cinnamonitrile and benzene[4][5].
-
After the addition is complete, continue refluxing for an additional hour[7].
-
Cool the reaction flask and pour the mixture slowly into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid[7][8].
-
Separate the benzene layer. Extract the aqueous layer twice with 250 mL portions of ether.
-
Combine the organic (benzene and ether) layers and wash successively with 500 mL of water, 250 mL of saturated sodium bicarbonate solution, and finally 500 mL of water[7].
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation. The crude product, 3,3-diphenylpropionitrile, can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropyl alcohol[9].
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of the nitrile group to a primary amine.
Materials:
-
3,3-Diphenylpropionitrile
-
Methanol or Ethanol
-
Catalyst: Raney Nickel or Palladium on Calcium Carbonate (Pd/CaCO₃)
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Vacuum distillation apparatus
Procedure:
-
Dissolve 41.4 g (0.2 moles) of 3,3-diphenylpropionitrile in 200 mL of ethanol in the reaction vessel[4].
-
Add 6 g of the palladium/calcium carbonate catalyst to the solution.
-
Seal the reactor and introduce approximately 50.0 g of ammonia gas.
-
Pressurize the reactor with hydrogen gas to 2-5 MPa.
-
Heat the mixture to 80-120 °C with continuous stirring until the reaction is complete (hydrogen uptake ceases)[4].
-
Cool the reactor, vent the excess pressure, and filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation, collecting the fraction at 172-175 °C / 5 mmHg[4]. This should yield a colorless, transparent liquid. The expected yield is approximately 95.5%[4].
Workflow for N-Alkylation
The primary amine can be further derivatized. A common and efficient method is a "one-pot" synthesis that proceeds through a Schiff base intermediate without needing to isolate it[5].
Caption: One-pot reaction pathway for N-methylation of this compound.
Protocol 3: One-Pot Synthesis of N-Methyl-3,3-diphenylpropylamine
This protocol provides an efficient method for synthesizing N-methylated derivatives.
Materials:
-
This compound
-
An aldehyde (e.g., formaldehyde (B43269) or its equivalent)
-
A methylating agent (e.g., dimethyl sulfate)
-
An aromatic hydrocarbon solvent (e.g., Toluene)
-
Dilute sulfuric acid
-
Sodium hydroxide (B78521) solution
Equipment:
-
Round-bottom flask with Dean-Stark trap
-
Reflux condenser
-
Stirrer
-
Separatory funnel
-
Reduced pressure distillation apparatus
Procedure:
-
Dissolve this compound and the chosen aldehyde in an aromatic hydrocarbon solvent in a flask equipped with a Dean-Stark trap[4][5].
-
Heat the mixture to reflux to form the Schiff base, collecting the water byproduct in the trap.
-
Once the Schiff base formation is complete, add the methylating agent directly to the reaction mixture and continue the reaction[4].
-
After methylation is complete, add dilute sulfuric acid solution and reflux the mixture.
-
Perform steam distillation to remove any free aldehyde[4].
-
Cool the remaining solution and adjust the pH to 9-12 with a sodium hydroxide solution.
-
Separate the resulting oil layer.
-
Purify the crude N-methyl-3,3-diphenylpropylamine by reduced pressure distillation to obtain a colorless, transparent liquid[4]. The expected yield is between 85-92%[5]. The final product can be further purified and converted to its hydrochloride salt if desired[5].
References
- 1. CA2769498C - Process for obtaining 3,3-diphenylpropylamines - Google Patents [patents.google.com]
- 2. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 3. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 4. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 5. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 6. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 3,3-Diphenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3,3-Diphenylpropylamine in various sample matrices. The protocols described are based on common analytical techniques and are intended to serve as a starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a chemical compound that finds application in pharmaceutical research and development, notably as an internal standard in bioanalytical methods and as a starting reagent in the synthesis of other molecules.[1][2] Accurate and precise quantification of this amine is crucial for its various applications. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the key quantitative parameters for the described analytical methods is presented in the table below for easy comparison.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Instrumentation | HPLC with UV Detector | Gas Chromatograph with Mass Spectrometer | LC system coupled to a tandem Mass Spectrometer |
| Target Analyte | This compound | TFAA-derivatized this compound | This compound |
| Typical Matrix | Pharmaceutical Formulations, Process Samples | Bulk Drug, Synthetic Reaction Mixtures | Biological Matrices (e.g., Plasma) |
| Sample Preparation | Dilution, Filtration | Derivatization, Extraction | Protein Precipitation, Solid Phase Extraction (SPE) |
| Separation Column | C18 Reverse-Phase | Phenyl-methyl polysiloxane capillary column | C18 or similar reverse-phase column |
| Detection | UV Absorbance (e.g., 220 nm) | Electron Ionization (EI) with SIM/Scan | Electrospray Ionization (ESI) with MRM |
| Quantification | External or Internal Standard | Internal Standard | Stable Isotope Labeled Internal Standard |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Ortho-phosphoric acid (OPA) or Formic Acid
-
Mobile Phase A: 0.1% OPA in Water (pH adjusted to 3.2 with Triethylamine) or 0.1% Formic Acid in Water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography data system
3. Chromatographic Conditions
-
Column: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent[3]
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A suggested gradient is: T/%B: 0/30, 5/30, 10/80, 12/80, 15/30, 20/30[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm[3]
-
Injection Volume: 10 µL
4. Sample and Standard Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the amine group, which can lead to poor peak shape in GC, a derivatization step is recommended to improve volatility and chromatographic performance.[4] This method is highly sensitive and selective, making it suitable for purity analysis and quantification in complex matrices.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Diphenylamine or a structural analog)
-
Trifluoroacetic anhydride (B1165640) (TFAA)[4]
-
Ethyl Acetate (B1210297) (GC grade)[4]
-
Methanol (HPLC grade)
-
Nitrogen gas, high purity
2. Instrumentation
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (e.g., single quadrupole or ion trap)
-
GC-MS data system
3. Sample Preparation and Derivatization [4]
-
Standard/Sample Solution: Prepare a solution of the standard or sample in a suitable solvent like methanol.
-
Evaporation: Transfer a known volume (e.g., 100 µL) into a GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 100 µL of ethyl acetate to the dried residue.
-
Add 50 µL of TFAA.
-
Cap the vial and vortex for 30 seconds.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
Evaporate excess reagent and solvent under nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of ethyl acetate for GC-MS analysis.
-
4. GC-MS Conditions
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic and abundant ions for the derivatized analyte and internal standard. The mass spectrum of underivatized this compound can be found in the NIST WebBook.[5]
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity and is the preferred method for quantifying low levels of this compound in complex biological matrices such as plasma or serum.[6][7]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5 (if available, otherwise a structural analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Mobile Phase A: 0.1% Formic Acid in Water[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
2. Instrumentation
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[6]
-
LC-MS/MS data system
3. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 10 µL of SIL-IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Solid Phase Extraction (SPE) (for higher sensitivity):
-
Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode cation exchange).
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and IS with a suitable solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate and reconstitute in mobile phase A.
-
4. LC-MS/MS Conditions
-
LC Column: Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Source: ESI in positive ion mode[6]
-
MS Parameters:
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of the analyte.
-
MRM Transitions: Determine the precursor ion ([M+H]+) and the most stable product ions for both this compound and the SIL-IS.
-
This compound (MW: 211.30): Precursor ion m/z 212.1 -> Product ions (to be determined experimentally).[5]
-
-
5. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the concentration.
-
Determine the analyte concentration in the samples from the calibration curve.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
Application Notes and Protocols for the Synthesis of Schiff Bases from 3,3-Diphenylpropylamine and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds.[1][2] They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] These compounds and their metal complexes are of significant interest in medicinal and pharmaceutical fields due to their wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The structural diversity and relative ease of synthesis make Schiff bases attractive scaffolds in drug design and development.[1]
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 3,3-Diphenylpropylamine and various aldehydes. This compound serves as a unique primary amine precursor, introducing a bulky, lipophilic diphenylpropyl moiety that can influence the pharmacological properties of the resulting Schiff base. A Chinese patent describes the reaction of this compound with aldehydes like salicylaldehyde, benzaldehyde, and cinnamaldehyde (B126680) to form Schiff bases as intermediates in the synthesis of N-methyl-3,3-diphenylpropylamine.[5] This highlights the practical utility of this specific reaction in synthetic chemistry.
General Reaction Scheme
The synthesis of a Schiff base from this compound and an aldehyde proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.[3] The reaction is often reversible and can be facilitated by acid catalysis and/or removal of water.[6]
Figure 1: General reaction for the synthesis of a Schiff base from this compound and an aldehyde.
Applications in Drug Development
The incorporation of the 3,3-diphenylpropyl group into a Schiff base structure can significantly impact its bioactivity. This bulky, hydrophobic moiety can enhance membrane permeability and interaction with hydrophobic pockets in biological targets. The resulting Schiff bases are valuable intermediates for the synthesis of more complex molecules and can be screened for a variety of pharmacological activities. Schiff bases are known to possess a wide range of biological activities, including antibacterial, antifungal, antitubercular, antimicrobial, antiviral, antimalarial, and anticancer properties.[3]
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base from this compound and an Aldehyde
This protocol describes a general procedure for the synthesis of an imine from this compound and a selected aldehyde (e.g., benzaldehyde).
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde, Salicylaldehyde, 4-Nitrobenzaldehyde)
-
Absolute Ethanol (B145695) or Toluene[5]
-
Glacial Acetic Acid (catalyst, optional)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.11 g) in absolute ethanol (40 mL).
-
To this solution, add the desired aldehyde (10 mmol) dropwise while stirring. For substituted benzaldehydes, equimolar amounts should be used.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate, if formed, is collected by vacuum filtration and washed with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.[3]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a dichloromethane/hexane mixture).
-
Dry the purified Schiff base in a vacuum oven.
-
Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from this compound and various aldehydes, based on general principles of Schiff base synthesis.
| Aldehyde | Solvent | Catalyst | Reaction Time (hours) | Expected Yield Range | Physical State |
| Benzaldehyde | Ethanol | Acetic Acid | 2-4 | 85-95% | Crystalline Solid |
| Salicylaldehyde | Ethanol | Acetic Acid | 2-4 | 80-90% | Yellow Solid |
| 4-Nitrobenzaldehyde | Toluene | None (reflux dehydration) | 4-6 | 80-90% | Orange/Yellow Solid |
| Cinnamaldehyde | Ethanol | Acetic Acid | 3-5 | 75-85% | Yellow Oil/Solid |
| Furfural | Toluene | None (reflux dehydration) | 4-6 | 70-80% | Brown Solid |
Note: Yields are estimates and can vary based on specific reaction conditions and purification methods.
Characterization Data
The successful formation of the Schiff base can be confirmed by various spectroscopic techniques.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The most significant evidence for Schiff base formation is the appearance of a characteristic absorption band for the imine group (-C=N) in the range of 1600-1650 cm⁻¹. Concurrently, the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) will be observed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The formation of the azomethine group is indicated by the appearance of a singlet peak for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon of the imine group (-C=N) will show a characteristic signal in the range of δ 160-170 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.
Visualizations
Reaction Mechanism
The formation of a Schiff base from this compound and an aldehyde proceeds through a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.
Caption: Reaction mechanism for Schiff base formation.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and characterization of Schiff bases from this compound.
Caption: Experimental workflow for Schiff base synthesis.
Conclusion
The synthesis of Schiff bases from this compound and various aldehydes provides a straightforward route to a diverse library of compounds with significant potential in drug development. The protocols outlined in this document offer a robust starting point for researchers to synthesize and characterize these novel compounds. The unique structural features imparted by the 3,3-diphenylpropyl moiety warrant further investigation into their biological activities to explore their full therapeutic potential.
References
- 1. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 2. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application of 3,3-Diphenylpropylamine in Medicinal Chemistry: Detailed Application Notes and Protocols
Introduction
The 3,3-diphenylpropylamine scaffold is a versatile pharmacophore that has been extensively utilized in medicinal chemistry for the development of a diverse range of therapeutic agents. Its structural rigidity and the ability to introduce various substituents on the amine and phenyl rings have made it a valuable template for designing molecules with specific pharmacological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry of this compound derivatives. The applications covered include their use as anticonvulsants, muscarinic receptor antagonists, and calcium channel blockers.
Anticonvulsant Activity of 3,3-Diphenylpropionamide Derivatives
Derivatives of 3,3-diphenylpropionic acid, closely related to this compound, have shown significant potential as anticonvulsant agents. These compounds have been evaluated in various preclinical seizure models, demonstrating a broad spectrum of activity.
Quantitative Data: Anticonvulsant Activity
The anticonvulsant efficacy of several 3,3-diphenyl-propionamide derivatives has been quantified using standard animal seizure models. The median effective dose (ED50) is a common metric used to express the potency of these compounds.
| Compound ID | Structure | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | 6-Hz (32 mA) ED50 (mg/kg, i.p.) | Reference |
| 3q | 1-(4-benzylpiperazin-1-yl)-3,3-diphenylpropan-1-one | 31.64 | 75.41 | 38.15 | [1] |
| 14 | (R)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride | 49.6 | 67.4 | 31.3 | [2] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; i.p.: intraperitoneal.
Mechanism of Action: Sodium Channel Blockade
In vitro studies suggest that the anticonvulsant mechanism of some 3,3-diphenylpropionamide derivatives, such as compound 3q , may involve the blockade of neuronal voltage-sensitive sodium channels at site 2.[1] This action helps to stabilize neuronal membranes and prevent the rapid, repetitive firing associated with seizures.
Experimental Protocols: Anticonvulsant Screening
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.9% saline solution
-
Test compounds and vehicle
-
Male albino mice (18-25 g)
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice.
-
At the time of peak effect (e.g., 30 or 60 minutes post-administration), apply a drop of saline to the corneal electrodes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the ED50 value using a probit analysis of the dose-response data.
The scPTZ test is used to identify compounds that may be effective against absence seizures.[1]
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compounds and vehicle
-
Male albino mice (18-25 g)
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle i.p. to groups of mice.
-
At the time of peak effect, administer a convulsant dose of PTZ subcutaneously.
-
Place the mice in individual observation chambers and observe for 30 minutes.
-
Record the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of clonic seizures is considered protection.
-
Calculate the ED50 value from the dose-response data.
Muscarinic Receptor Antagonism
This compound derivatives are key intermediates in the synthesis of important muscarinic receptor antagonists like fesoterodine, which is used to treat overactive bladder. These compounds act by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors.
Signaling Pathway: Muscarinic M3 Receptor Antagonism
Fesoterodine's active metabolite is a potent antagonist of the M3 muscarinic receptor. In the bladder, M3 receptor activation by acetylcholine leads to smooth muscle contraction. By blocking this interaction, these antagonists promote bladder relaxation.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype (e.g., M3)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Non-specific binding agent (e.g., atropine)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess atropine).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through the filter plate and wash with cold buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Calcium Channel Blockade
The this compound scaffold is also present in lercanidipine, a dihydropyridine-type calcium channel blocker used for the treatment of hypertension. These compounds modulate the function of L-type voltage-gated calcium channels.
Quantitative Data: Calcium Channel Blocking Activity
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channel function.
Materials:
-
Cells expressing the target calcium channel (e.g., HEK293 cells transfected with Cav1.2)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular and intracellular recording solutions
-
Test compounds
Procedure:
-
Culture the cells on glass coverslips.
-
Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.
-
Fill the pipette with the intracellular solution and mount it on the micromanipulator.
-
Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal with the cell membrane (cell-attached configuration).
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV) where the calcium channels are closed.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the calcium currents in the presence of the compound and measure the degree of inhibition.
-
Construct a concentration-response curve and calculate the IC50 value.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Diphenylpropylamine
Welcome to the technical support center for the synthesis of 3,3-Diphenylpropylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate and optimize the synthesis process. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: Two primary high-yield synthetic routes are widely employed:
-
Reductive Amination of 3,3-Diphenylpropanal (B2737569): This is a versatile method that involves the reaction of 3,3-diphenylpropanal with ammonia (B1221849) to form an imine intermediate, which is subsequently reduced to the primary amine.[1][2] This approach is favored for its operational simplicity and the availability of various reducing agents.
-
Catalytic Hydrogenation of 3,3-Diphenylpropionitrile: This method involves the reduction of a nitrile group to a primary amine using a catalyst and a hydrogen source. It is often reported to achieve very high yields (up to 95%).[3] The nitrile precursor is typically synthesized via a Friedel-Crafts reaction between benzene (B151609) and cinnamonitrile.[3]
Q2: My yield from the reductive amination of 3,3-diphenylpropanal is low. What are the likely causes?
A2: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and ammonia (or an ammonia source like ammonium (B1175870) acetate) is a critical equilibrium-driven step. Ensure anhydrous conditions to favor imine formation.
-
Suboptimal Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the imine over the aldehyde, preventing the side-formation of 3,3-diphenylpropanol.[2]
-
Reaction pH: The pH of the reaction medium can significantly affect both imine formation and the stability of the reducing agent. A slightly acidic pH (around 5-6) is often optimal for imine formation.
-
Purity of Starting Material: The purity of the 3,3-diphenylpropanal is paramount. Impurities can interfere with the reaction. The aldehyde itself can be prone to oxidation or polymerization.
Q3: I am observing significant side-product formation during the catalytic hydrogenation of 3,3-diphenylpropionitrile. How can I minimize this?
A3: Side-product formation in this reaction often relates to the catalyst, solvent, and reaction conditions.
-
Catalyst Poisoning or Deactivation: Ensure the purity of your substrate and solvent, as sulfur or other functional groups can poison catalysts like Palladium or Nickel.
-
Over-reduction or Hydrogenolysis: While less common for this specific transformation, aggressive conditions (high temperature or pressure) can sometimes lead to unwanted side reactions.
-
Incomplete Reaction: Monitor the reaction progress by techniques like TLC or GC to ensure full conversion of the nitrile. An incomplete reaction will complicate purification. The presence of ammonia is crucial for directing the reaction towards the primary amine.[3]
Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Reductive Amination | Incomplete imine formation due to the presence of water. | Use anhydrous solvents (e.g., methanol, ethanol) and consider adding a dehydrating agent like molecular sieves. |
| Aldehyde starting material was reduced to the corresponding alcohol (3,3-diphenylpropanol). | Use a milder, imine-selective reducing agent such as NaBH₃CN or NaBH(OAc)₃ instead of stronger agents like NaBH₄.[2] | |
| Impure 3,3-diphenylpropanal starting material. | Purify the aldehyde by column chromatography or distillation before use. Ensure proper storage under an inert atmosphere. | |
| Low Yield in Nitrile Hydrogenation | Inactive or poisoned catalyst. | Use fresh, high-quality catalyst. Ensure the substrate and solvent are free from catalyst poisons. Perform a pre-reduction of the catalyst if necessary. |
| Reaction conditions are not optimal (temperature, pressure). | Optimize reaction parameters. A typical condition involves reacting at 80-120°C under 2-5 MPa of hydrogen pressure.[3] | |
| Difficult Product Purification | Presence of unreacted starting material or side-products. | For reductive amination, perform an acidic wash to remove unreacted aldehyde. For both methods, final purification can be achieved by vacuum distillation or column chromatography. The product's boiling point is reported as 172-175°C at 5 mmHg.[3] |
| Formation of secondary or tertiary amines. | In nitrile hydrogenation, ensure a sufficient excess of ammonia is used to suppress the formation of secondary amines. |
Experimental Protocols & Data
Protocol 1: Reductive Amination of 3,3-Diphenylpropanal
This protocol is a representative procedure based on established reductive amination methodologies.
-
Imine Formation: To a solution of 3,3-diphenylpropanal (1 eq.) in anhydrous methanol, add ammonium acetate (B1210297) (5-10 eq.). Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Quench the reaction by slowly adding 1M HCl. Adjust the pH to >10 with aqueous NaOH. Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Catalytic Hydrogenation of 3,3-Diphenylpropionitrile
This protocol is adapted from a patented high-yield procedure.[3]
-
Reaction Setup: In a high-pressure hydrogenation reactor, dissolve 3,3-diphenylpropionitrile (1 eq.) in ethanol (B145695) (approx. 5 mL per gram of nitrile).
-
Catalyst and Ammonia: Add a catalyst such as 5% Palladium on calcium carbonate (approx. 15% by weight of the nitrile). Cool the vessel and introduce anhydrous ammonia gas (approx. 1.2 eq. by weight of the nitrile).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 2-5 MPa. Heat the mixture to 80-120°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction until hydrogen uptake ceases (typically several hours).
-
Work-up: Cool the reactor, carefully vent the pressure, and filter the mixture to remove the catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting oil by vacuum distillation, collecting the fraction at 172-175°C / 5 mmHg to obtain the pure this compound as a colorless liquid.[3]
Comparative Yield Data
| Method | Key Reagents | Typical Yield | Reference |
| Catalytic Hydrogenation | 3,3-Diphenylpropionitrile, H₂, Pd/CaCO₃, NH₃, Ethanol | 95.5% | [3] |
| Catalytic Hydrogenation | 3,3-Diphenylpropionitrile, H₂, 5% Ni/diatomaceous earth, NH₃, Methanol | 95% | [3] |
| Reductive Amination | 3,3-Diphenylpropanal, NH₄OAc, NaBH₃CN | 70-85% (Typical) | General Method |
Visualized Workflows
Below are diagrams illustrating the primary synthesis pathway and a logical troubleshooting workflow.
Caption: High-yield synthesis via nitrile hydrogenation.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Synthesis of 3,3-Diphenylpropylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Diphenylpropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds in two main steps: a Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile (B126248) to form 3,3-diphenylpropionitrile, followed by a catalytic hydrogenation of the nitrile. The most common byproducts are associated with the hydrogenation step and include the formation of secondary and tertiary amines, namely bis(3,3-diphenylpropyl)amine and tris(3,3-diphenylpropyl)amine. Byproducts from the Friedel-Crafts reaction are less common under optimized conditions but can include polyalkylated products where more than one diphenylpropyl group is attached to the benzene ring.
Q2: How can I minimize the formation of secondary and tertiary amine byproducts during the catalytic hydrogenation of 3,3-diphenylpropionitrile?
A2: The formation of secondary and tertiary amines can be significantly suppressed by adding ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to the reaction mixture.[1][2] The presence of ammonia helps to favor the formation of the primary amine over the condensation reactions that lead to secondary and tertiary amines. Additionally, careful selection of the catalyst and optimization of reaction conditions such as temperature and pressure are crucial. For instance, using Raney Nickel or Palladium on carbon in the presence of ammonia has been shown to give high yields of the desired primary amine.[1][3]
Q3: I am observing a low yield in the Friedel-Crafts alkylation step. What are the potential causes?
A3: Low yields in Friedel-Crafts alkylations can stem from several factors. One common issue is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride) by moisture. It is crucial to use anhydrous reagents and solvents. Another potential cause is the presence of strongly deactivating groups on the aromatic ring, although this is not a concern with benzene. Polyalkylation, where the product of the initial reaction undergoes further alkylation, can also reduce the yield of the desired mono-substituted product.[4][5][6][7] Using a large excess of benzene can help to minimize this.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Yes, several safety precautions are necessary. The Friedel-Crafts alkylation step often uses aluminum chloride, which is a corrosive and water-reactive Lewis acid. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The catalytic hydrogenation step involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst like Raney Nickel. This step should be performed in a properly designed and shielded hydrogenation apparatus.
Troubleshooting Guides
Low Yield of this compound in the Hydrogenation Step
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired primary amine with the presence of higher molecular weight impurities. | Formation of secondary and tertiary amine byproducts. | Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of these byproducts.[1][2] Optimize the catalyst, temperature, and pressure conditions. |
| Incomplete reaction, with starting material (3,3-diphenylpropionitrile) remaining. | Inactive catalyst or insufficient reaction time/pressure. | Use a fresh, active catalyst. Ensure the reaction is run for a sufficient amount of time and at the appropriate hydrogen pressure as specified in established protocols.[3] |
| Low overall recovery of material after workup. | Product loss during extraction or purification. | Ensure proper pH adjustment during the aqueous workup to maximize the extraction of the amine into the organic phase. Optimize the purification method (e.g., distillation or chromatography) to minimize losses. |
Issues in the Friedel-Crafts Alkylation Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of benzene and cinnamonitrile. | Inactive Lewis acid catalyst. | Use fresh, anhydrous aluminum chloride and ensure all glassware and solvents are thoroughly dried. |
| Formation of multiple products detected by GC-MS. | Polyalkylation of the benzene ring. | Use a significant excess of benzene relative to cinnamonitrile to favor mono-alkylation.[7] |
| Reaction fails to initiate. | Poor quality of starting materials. | Ensure the purity of both benzene and cinnamonitrile. Cinnamonitrile can polymerize on storage. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Catalytic Hydrogenation of 3,3-Diphenylpropionitrile to this compound
| Catalyst | Solvent | Additive | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Raney Nickel | Methanol (B129727) | Ammonia | 80-120 | 2-5 | 93 | [3] |
| 5% Nickel/Diatomaceous Earth | Methanol | Ammonia | 80-120 | 2-5 | 95 | [3] |
| Palladium/Calcium Carbonate | Ethanol | Ammonia | 80-120 | 2-5 | 95.5 | [3] |
Table 2: Reaction Conditions and Yields for the Friedel-Crafts Alkylation of Benzene with Cinnamonitrile
| Lewis Acid | Benzene to Cinnamonitrile Ratio (molar) | Temperature | Reaction Time (hours) | Yield of 3,3-diphenylpropionitrile (%) | Reference |
| AlCl₃ | ~9:1 | Reflux | 2-4 | 98 | [8] |
| AlCl₃ | ~9:1 | Reflux | 2-4 | 96 | [3] |
| SbCl₃ | ~9:1 | Reflux | 2-4 | 94.9 | [3] |
Experimental Protocols
Synthesis of 3,3-Diphenylpropionitrile via Friedel-Crafts Alkylation[8]
Materials:
-
Anhydrous benzene
-
Cinnamonitrile
-
Anhydrous aluminum trichloride
-
2M Hydrochloric acid
-
Methanol
Procedure:
-
To a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 150 ml of dried anhydrous benzene.
-
Add 26.0 g (0.2 mol) of cinnamonitrile and 41 g (0.31 mol) of anhydrous aluminum trichloride.
-
Heat the mixture to reflux and maintain for 2 to 4 hours, or until the evolution of hydrogen chloride gas ceases.
-
After cooling, pour the reaction mixture into 600 ml of 2M hydrochloric acid.
-
Separate the benzene layer and evaporate the benzene under reduced pressure.
-
Recrystallize the residue from methanol to obtain 3,3-diphenylpropionitrile.
Synthesis of this compound via Catalytic Hydrogenation[3]
Materials:
-
3,3-Diphenylpropionitrile
-
Methanol
-
Raney Nickel catalyst
-
Ammonia gas
Procedure:
-
In a high-pressure hydrogenation reactor, dissolve 26 g (0.125 mol) of 3,3-diphenylpropionitrile in 120 ml of methanol.
-
Carefully add 5 g of Raney Nickel catalyst to the solution.
-
Introduce approximately 25 g of ammonia gas into the reactor.
-
Pressurize the reactor with hydrogen to 2-5 MPa and heat to 80-120 °C.
-
Maintain these conditions with stirring until the reaction is complete (as monitored by hydrogen uptake or GC).
-
After cooling and venting the reactor, filter off the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation, collecting the fraction at 172-175 °C / 5 mmHg to obtain this compound as a colorless, transparent liquid.
Mandatory Visualization
Caption: Synthetic pathway for this compound highlighting potential byproduct formation.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. d-nb.info [d-nb.info]
- 3. CN101575297A - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3,3-Diphenylpropylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,3-Diphenylpropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are vacuum distillation for the free base and recrystallization for its hydrochloride salt. Column chromatography can also be employed for separating closely related impurities.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities may include unreacted starting materials such as 3,3-diphenylpropionitrile, byproducts from the synthesis, and residual solvents. The exact impurity profile will depend on the synthetic route used.
Q3: At what temperature and pressure should I distill this compound?
A3: this compound can be purified by vacuum distillation. A typical boiling point for the compound is 172-175°C at a pressure of 5 mmHg.[1]
Q4: How can I purify this compound if it is thermally unstable?
A4: If the compound is thermally sensitive, consider converting it to its hydrochloride salt and purifying it by recrystallization. This method is often used for the N-methyl derivative of this compound to yield needle-like crystals.[1] Alternatively, column chromatography at room temperature is a suitable option.
Q5: What solvents are recommended for the recrystallization of this compound or its salts?
A5: For the hydrochloride salt of N-methyl-3,3-diphenylpropylamine, a range of protic and aprotic solvents can be used. These include ethyl acetate, methyl acetate, acetone, dichloromethane, chloroform, ether, petroleum ether, methanol, ethanol, propanol (B110389) isomers, and butanol isomers.[2] For 3,3-diphenylpropylamines in general, heptane (B126788) has been used to crystallize the product.[3] The ideal solvent or solvent system should be determined empirically.
Troubleshooting Guides
Issue 1: Low Yield After Vacuum Distillation
| Possible Cause | Troubleshooting Step |
| Inadequate Vacuum | Ensure your vacuum system is capable of reaching and maintaining the target pressure (e.g., 5 mmHg). Check for leaks in all connections. |
| Incorrect Temperature | The distillation temperature may be too low for the given pressure. Gradually increase the temperature of the heating mantle. Conversely, if the temperature is too high, the product may decompose. |
| Bumping of the Liquid | Vigorous boiling can lead to loss of product into the receiving flask. Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| Inefficient Condenser | Ensure the condenser is properly cooled with a continuous flow of cold water to prevent the product from escaping as a vapor. |
Issue 2: Impure Product After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Perform a solvent screen with small amounts of crude product. |
| Cooling Too Quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient Washing | After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the surface. |
| Incomplete Dissolution | If the crude product is not fully dissolved at the solvent's boiling point, insoluble impurities may be present. Perform a hot filtration to remove them before cooling. |
Issue 3: Streaking or Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation of the desired compound from its impurities. |
| Column Overloading | Too much crude material was loaded onto the column. Use an appropriate amount of stationary phase relative to the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight. |
| Uneven Packing of the Column | Air bubbles or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly. |
| Sample Insolubility | If the sample is not fully dissolved in the loading solvent, it can precipitate on the column. Choose a solvent that completely dissolves the sample but has a low polarity to ensure a narrow starting band. |
Quantitative Data Summary
| Purification Method | Parameter | Value | Reference |
| Vacuum Distillation | Boiling Point | 172-175 °C | [1] |
| Pressure | 5 mmHg | [1] | |
| Yield | 93-95.5% | [1] | |
| Recrystallization | Solvent (for hydrochloride salt) | Ethyl Acetate, Methanol, Ethanol, etc. | [2] |
| Solvent (for free base) | Heptane | [3] | |
| Purity Achieved | >90% | [3] |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar.
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Evacuation: Begin to slowly evacuate the system using a vacuum pump.
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Heating: Once the desired pressure (e.g., 5 mmHg) is reached and stable, begin to heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (172-175°C at 5 mmHg).[1]
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Recrystallization of this compound Hydrochloride
-
Conversion to Hydrochloride Salt: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Filter the resulting solid.
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Solvent Selection: In a test tube, dissolve a small amount of the crude hydrochloride salt in a minimal amount of a potential recrystallization solvent (e.g., ethanol) at its boiling point.
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Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude hydrochloride salt and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for an impure recrystallized product.
References
- 1. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 2. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 3. CA2769498C - Process for obtaining 3,3-diphenylpropylamines - Google Patents [patents.google.com]
avoiding hazardous reagents in 3,3-Diphenylpropylamine synthesis
Technical Support Center: Synthesis of 3,3-Diphenylpropylamine
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals seeking safer and more reliable methods for this important synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides for alternative synthetic routes that avoid the use of hazardous reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with traditional this compound synthesis?
A1: Traditional synthesis routes often employ strong reducing agents like Lithium Aluminum Hydride (LAH) to reduce a nitrile or an amide precursor. LAH is a highly hazardous reagent with several associated risks:
-
Extreme Reactivity with Water: LAH reacts violently with water and other protic solvents, releasing flammable hydrogen gas that can autoignite.[1][2][3][4]
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Pyrophoricity: It can ignite spontaneously in moist air or upon grinding.[1][2]
-
Corrosivity: LAH is highly corrosive to the skin, eyes, and respiratory tract.[1][3]
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Thermal Instability: It can decompose exothermically at elevated temperatures, potentially leading to runaway reactions.[1]
Due to these hazards, alternative, safer methods are highly desirable for both laboratory and industrial-scale synthesis.
Q2: What are the main safer alternatives to using LAH for the synthesis of this compound?
A2: Two primary, safer alternative routes for the synthesis of this compound are:
-
Catalytic Hydrogenation of 3,3-Diphenylpropionitrile: This method involves the reduction of the nitrile group using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[5][6][7][8][9] This approach avoids the use of pyrophoric metal hydrides.
-
Reductive Amination of 3,3-Diphenylpropanal (B2737569): This is a versatile, one-pot reaction where an aldehyde (3,3-diphenylpropanal) reacts with an amine source (like ammonia) to form an imine in situ, which is then reduced to the primary amine.[10] This method utilizes milder and more selective reducing agents.
Q3: What are the advantages of catalytic hydrogenation over LAH reduction?
A3: Catalytic hydrogenation offers several advantages:
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Enhanced Safety: It avoids the use of highly reactive and pyrophoric reagents like LAH. While hydrogen gas is flammable, the risk can be managed with proper engineering controls.[8]
-
Milder Reaction Conditions: The reaction can often be carried out under moderate temperature and pressure.[11][12][13]
-
High Selectivity: With the right catalyst and conditions, high selectivity for the primary amine can be achieved, minimizing the formation of secondary and tertiary amine byproducts.[6][7]
-
Scalability: Catalytic hydrogenation is a well-established and scalable industrial process.
Q4: Which reducing agents are recommended for the reductive amination route, and what are their safety profiles?
A4: Several safer alternatives to LAH can be used for reductive amination:
-
Sodium Borohydride (NaBH₄): A milder reducing agent than LAH, it is stable in air and does not react violently with water (though it does react).[10] It is a cost-effective option.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of imines in the presence of aldehydes or ketones.[10][14] However, it is toxic and can release hydrogen cyanide gas under acidic conditions, requiring careful pH control.[14]
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Considered one of the safest and most effective reagents for reductive amination.[1][2] It is a mild, selective, and non-pyrophoric solid that does not generate toxic byproducts like cyanoborohydride. It is also tolerant to a wide range of functional groups.[1]
Troubleshooting Guides
Method 1: Catalytic Hydrogenation of 3,3-Diphenylpropionitrile
Issue 1: Low or incomplete conversion of the nitrile.
-
Possible Cause 1: Catalyst Inactivity.
-
Solution: Ensure the catalyst is fresh and has not been exposed to air or moisture for extended periods. Use a higher catalyst loading or a different type of catalyst (e.g., Raney Nickel instead of Pd/C).
-
-
Possible Cause 2: Insufficient Hydrogen Pressure or Temperature.
-
Possible Cause 3: Poor Mass Transfer.
-
Solution: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
-
Issue 2: Formation of secondary and tertiary amine byproducts.
-
Possible Cause: Reaction of the newly formed primary amine with the intermediate imine.
-
Solution 1: Add an acidic additive, such as sulfuric acid or sodium dihydrogen phosphate (B84403), to the reaction mixture. This protonates the primary amine, preventing it from acting as a nucleophile.[11][12][13]
-
Solution 2: Use a biphasic solvent system (e.g., dichloromethane (B109758)/water) to extract the protonated amine into the aqueous phase, thereby minimizing its reaction with the imine intermediate in the organic phase.[11][12][13]
-
Solution 3: Conduct the reaction in the presence of ammonia (B1221849), which can help to suppress the formation of secondary amines.
-
Method 2: Reductive Amination of 3,3-Diphenylpropanal
Issue 1: Low yield of the desired primary amine.
-
Possible Cause 1: Incomplete imine formation.
-
Solution: Ensure the removal of water formed during imine formation. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation. For some substrates, adding a catalytic amount of acid (e.g., acetic acid) can accelerate imine formation.[15]
-
-
Possible Cause 2: Competing reduction of the aldehyde.
-
Possible Cause 3: Hydrolysis of the imine intermediate.
-
Solution: Perform the reaction under anhydrous conditions to prevent the hydrolysis of the imine back to the aldehyde and amine.
-
Issue 2: Formation of over-alkylated (secondary or tertiary) amines.
-
Possible Cause: The product primary amine is reacting with the starting aldehyde.
-
Solution: Use a large excess of the ammonia source. A stepwise procedure, where the imine is formed first and then reduced, can also minimize this side reaction.[10]
-
Data Presentation: Comparison of Synthesis Methods
| Parameter | Traditional Method (LAH Reduction) | Catalytic Hydrogenation | Reductive Amination |
| Starting Material | 3,3-Diphenylpropionitrile or 3,3-Diphenylpropanoic acid amide | 3,3-Diphenylpropionitrile | 3,3-Diphenylpropanal |
| Key Reagents | Lithium Aluminum Hydride | H₂, Pd/C or Raney Ni | Ammonia source, NaBH(OAc)₃, NaBH₃CN, or NaBH₄ |
| Yield | Generally high (>90%) | 70-95% | 70-90% |
| Reaction Time | 4-12 hours | 6-24 hours | 2-12 hours |
| Safety Concerns | Highly pyrophoric, reacts violently with water, corrosive.[1][2][3][4] | Flammable hydrogen gas, pyrophoric catalysts (when dry).[8] | Toxic byproducts with NaBH₃CN, otherwise generally safe.[14] |
| Key Advantages | High reactivity | Scalable, avoids hazardous hydrides | One-pot procedure, mild conditions, high functional group tolerance |
| Key Disadvantages | Extreme hazards, difficult to handle | Requires specialized pressure equipment, potential for byproduct formation | Potential for over-alkylation, some reagents are toxic or moisture-sensitive |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3,3-Diphenylpropionitrile
This protocol is adapted from a similar procedure for 3-phenylpropionitrile.[11][12][13]
-
Reaction Setup: To a high-pressure reactor, add 3,3-diphenylpropionitrile (1 equivalent), 10% Palladium on Carbon (10% w/w of the nitrile), a biphasic solvent system of dichloromethane and water (e.g., 1:5 v/v), and acidic additives such as sodium dihydrogen phosphate (1 equivalent) and concentrated sulfuric acid (1 equivalent).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 6 bar.
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by GC or LC-MS.
-
Work-up: After the reaction is complete (typically 7-24 hours), cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Separate the organic and aqueous layers. The product will be in the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization.
Protocol 2: One-Pot Reductive Amination of 3,3-Diphenylpropanal
This protocol utilizes the safer reducing agent, sodium triacetoxyborohydride.[1][16][17]
-
Reaction Setup: In a round-bottom flask, dissolve 3,3-diphenylpropanal (1 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane. Add a source of ammonia, such as ammonium (B1175870) acetate (B1210297) (1.5 equivalents), and a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Alternative safer synthesis pathways to this compound.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 5. Buy N-methyl-3,3-diphenyl-propylamine hydrochloride | 29768-15-8 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
Technical Support Center: One-Pot Synthesis of N-methyl-3,3-diphenylpropylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the one-pot synthesis of N-methyl-3,3-diphenylpropylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the one-pot synthesis of N-methyl-3,3-diphenylpropylamine from 3,3-diphenylpropylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Schiff Base Formation: The reaction between this compound and the aldehyde is reversible. The presence of water, a byproduct, can inhibit the reaction. | - Ensure anhydrous reaction conditions. Use dry solvents and glassware. - Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows (e.g., toluene). - Add a dehydrating agent, such as molecular sieves, to the reaction mixture. |
| Ineffective Methylation: The methylating agent may be old or decomposed. The reaction temperature for methylation might be too low. | - Use a fresh, high-quality methylating agent (e.g., methyl iodide, dimethyl sulfate). - Ensure the reaction temperature is sufficient for the methylation step, typically refluxing the solvent. | |
| Incomplete Hydrolysis of the Quaternary Salt: The hydrolysis of the intermediate quaternary ammonium (B1175870) salt may be incomplete. | - Ensure adequate time and temperature for the hydrolysis step. - Check the pH of the solution; hydrolysis is typically carried out under acidic conditions followed by basification. | |
| Presence of Impurities in the Final Product | Unreacted Starting Material: Incomplete reaction of this compound. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature for the Schiff base formation and methylation steps. - Consider adding a slight excess of the aldehyde and methylating agent. |
| Over-methylation: Formation of the quaternary ammonium salt of the final product. | - Use a stoichiometric amount of the methylating agent. - Avoid prolonged reaction times at high temperatures during the methylation step. | |
| Aldehyde-related Impurities: Presence of unreacted aldehyde or byproducts from aldehyde self-condensation. | - After hydrolysis, perform a steam distillation to remove any volatile, unreacted aldehyde.[1] - Purify the final product by vacuum distillation or column chromatography. | |
| Reaction Mixture Turns Dark or Polymerizes | Side Reactions of the Aldehyde: Some aldehydes, especially aliphatic ones, are prone to polymerization or other side reactions under acidic or basic conditions. | - Choose a suitable aldehyde; aromatic aldehydes like benzaldehyde (B42025) are generally more stable.[1] - Control the reaction temperature carefully. - Add the aldehyde dropwise to the reaction mixture. |
| Difficulty in Isolating the Product | Product is an Oil: N-methyl-3,3-diphenylpropylamine is often obtained as an oil, which can be difficult to handle.[2] | - After aqueous workup and extraction, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. - Remove the solvent under reduced pressure. - For easier handling and purification, the product can be converted to its hydrochloride salt, which is a crystalline solid.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the preferred one-pot method for synthesizing N-methyl-3,3-diphenylpropylamine?
A1: A widely cited one-pot method involves three sequential steps in the same reaction vessel:
-
Schiff Base Formation: Reaction of this compound with an aldehyde (commonly an aromatic aldehyde like benzaldehyde) to form an imine (Schiff base). This is typically done in a solvent like toluene (B28343) with azeotropic removal of water.
-
Methylation: Addition of a methylating agent, such as methyl iodide or dimethyl sulfate, to the Schiff base. This forms a quaternary ammonium salt.
-
Hydrolysis: Hydrolysis of the quaternary ammonium salt, usually with a dilute acid, followed by basification to yield the final product, N-methyl-3,3-diphenylpropylamine.[1]
This method avoids the use of hazardous and expensive reducing agents like borohydrides.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials (this compound and the aldehyde) on a TLC plate. The disappearance of the starting materials and the appearance of new spots corresponding to the Schiff base intermediate and the final product indicate the progression of the reaction.
Q3: What are the best practices for purifying the final product?
A3: The final product, N-methyl-3,3-diphenylpropylamine, is typically a colorless to pale yellow oil.[2] Purification can be achieved by:
-
Vacuum Distillation: This is a common method for purifying liquid products with high boiling points.
-
Column Chromatography: Using a suitable solvent system can effectively separate the product from impurities.
-
Conversion to Hydrochloride Salt: For easier handling, purification, and storage, the oily free-base can be converted to its hydrochloride salt, which is a white crystalline solid.[1] This is done by dissolving the purified oil in a suitable solvent (e.g., ether or isopropanol) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent.
Q4: What are some common side products and how can I minimize their formation?
A4: Common side products can include:
-
Unreacted this compound: Minimized by ensuring complete Schiff base formation.
-
N,N-dimethyl-3,3-diphenylpropylamine: Results from over-methylation. This can be minimized by careful control of the stoichiometry of the methylating agent.
-
Aldehyde self-condensation products: Can be minimized by controlling the reaction temperature and the rate of aldehyde addition.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, always work in a well-ventilated fume hood. The reagents used can be hazardous. For example, methyl iodide is toxic and a suspected carcinogen. Dimethyl sulfate is also highly toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
One-Pot Synthesis of N-methyl-3,3-diphenylpropylamine
This protocol is based on a method described in the literature.[1]
Materials:
-
This compound
-
Benzaldehyde (or another suitable aldehyde)
-
Toluene (anhydrous)
-
Methyl iodide (or dimethyl sulfate)
-
Dilute sulfuric acid
-
Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, including a reflux condenser and a dropping funnel.
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in anhydrous toluene.
-
Add a stoichiometric equivalent of benzaldehyde.
-
Heat the mixture to reflux. Water will be formed and can be observed co-distilling with the toluene. Continue refluxing until no more water is collected, indicating the completion of the Schiff base formation.
-
-
Methylation:
-
Cool the reaction mixture.
-
Add a stoichiometric equivalent of methyl iodide.
-
Heat the mixture to reflux for several hours to form the quaternary ammonium salt.
-
-
Hydrolysis and Workup:
-
After cooling, add dilute sulfuric acid to the reaction mixture and reflux for about an hour to hydrolyze the quaternary salt.
-
Perform a steam distillation to remove any unreacted benzaldehyde.
-
Cool the remaining mixture and basify with a sodium hydroxide solution to a pH of 9-12.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude N-methyl-3,3-diphenylpropylamine as an oil.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Alternatively, for conversion to the hydrochloride salt, dissolve the purified oil in a suitable solvent and treat with a solution of HCl. The resulting precipitate can be collected by filtration and recrystallized.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 85-92% | [1] |
| Boiling Point | 178 °C at 10 Torr | [2] |
| Molecular Weight | 225.33 g/mol | |
| Appearance | Clear colorless to pale yellow oil | [2] |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of N-methyl-3,3-diphenylpropylamine.
Caption: Logical relationship of the troubleshooting guide for the synthesis.
References
challenges in the scale-up of 3,3-Diphenylpropylamine production
Technical Support Center: 3,3-Diphenylpropylamine Production
Welcome to the technical support center for the synthesis and scale-up of this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: A widely adopted, multi-step synthesis begins with cinnamonitrile (B126248) and benzene (B151609). The process involves a Friedel-Crafts alkylation to form the intermediate 3,3-diphenylpropionitrile, which is then reduced via catalytic hydrogenation to yield this compound. For N-methylated derivatives, a final reductive amination or other methylation step is performed. This route avoids some of the more hazardous reagents like thionyl chloride or expensive borohydrides used in other methods.[1]
Q2: What are the primary challenges when scaling this process from the lab to a pilot plant?
A2: Key scale-up challenges include:
-
Thermal Management: The Friedel-Crafts alkylation is often exothermic. Heat removal becomes critical at larger scales to prevent runaway reactions and byproduct formation.[2]
-
Mass Transfer: In the catalytic hydrogenation step, efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is crucial. Poor mass transfer can lead to slow reaction rates and incomplete conversion.[3]
-
Impurity Profile: Side reactions that are minor at the lab scale can become significant sources of impurities during scale-up, complicating purification.[2]
-
Purification: Moving from chromatography, which is common in the lab, to crystallization or distillation for large-scale production requires careful process development to ensure high purity.[2]
Q3: What are the main safety concerns associated with this synthesis?
A3: Safety considerations include:
-
Friedel-Crafts Catalysts: Lewis acids like aluminum chloride (AlCl₃) are corrosive and react violently with water. Handling requires a moisture-free environment.
-
Catalytic Hydrogenation: This step involves flammable hydrogen gas under pressure and often uses pyrophoric catalysts like Raney Nickel or Palladium on Carbon (Pd/C).[4] Proper grounding, inert atmosphere techniques, and pressure-rated equipment are essential.
-
Solvents: The use of flammable organic solvents like benzene (a known carcinogen), methanol (B129727), or ethanol (B145695) requires adequate ventilation and explosion-proof equipment.
Q4: How can I monitor the progress of each reaction step?
A4: Thin Layer Chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to track the concentration of key species over time.
Troubleshooting Guides
Step 1: Friedel-Crafts Alkylation (Cinnamonitrile + Benzene → 3,3-Diphenylpropionitrile)
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Lewis Acid Catalyst (e.g., AlCl₃). | 1. Ensure the catalyst is fresh and has been protected from moisture. Use from a newly opened container or handle in a glovebox. |
| 2. Insufficient reaction temperature. | 2. The reaction may require heating. Monitor the internal temperature and ensure it reaches the target specified in the protocol. | |
| Formation of Multiple Byproducts (Visible on TLC/GC) | 1. Polyalkylation. The product is more reactive than the starting benzene.[5] | 1. Use an excess of benzene relative to cinnamonitrile. This stoichiometric control favors the mono-alkylation product. |
| 2. High reaction temperature causing side reactions. | 2. Implement better temperature control. For exothermic reactions, consider slower addition of the limiting reagent or improved reactor cooling.[6] | |
| Reaction Stalls Before Completion | 1. Catalyst deactivation due to impurities (e.g., water) in reagents or solvent. | 1. Use anhydrous solvents and reagents. Ensure the reaction setup is completely dry before starting. |
Step 2: Catalytic Hydrogenation (3,3-Diphenylpropionitrile → this compound)
| Problem / Observation | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Poor catalyst activity or poisoning. | 1. Use a fresh, high-quality catalyst (e.g., Pd/C, Raney Ni). Ensure starting materials are free from catalyst poisons like sulfur or halides. Increase catalyst loading if necessary.[4] |
| 2. Inefficient hydrogen mass transfer.[3] | 2. Increase agitation speed to improve mixing of gas, liquid, and solid phases. Ensure the hydrogen supply pressure is adequate and maintained throughout the reaction. | |
| Low Selectivity (Formation of Secondary/Tertiary Amines) | 1. The intermediate imine can react with the primary amine product.[7] | 1. Add acidic additives (e.g., NaH₂PO₄ and H₂SO₄) to the reaction medium, which can improve selectivity towards the primary amine.[8][9] |
| 2. Over-reduction or side reactions at high temperatures. | 2. Optimize the reaction temperature. While higher temperatures increase the rate, they can sometimes decrease selectivity.[9] | |
| Product Contains Aromatic Impurities | 1. Incomplete hydrogenation of the phenyl rings. | 1. This is generally not an issue under typical nitrile reduction conditions. If observed, it may indicate a severely deactivated catalyst or extreme reaction conditions. Verify catalyst activity. |
Step 3: N-Methylation (this compound → N-methyl-3,3-diphenylpropylamine)
| Problem / Observation | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction (reductive amination). | 1. Ensure correct stoichiometry of the amine, formaldehyde, and reducing agent. Monitor by TLC until the starting amine is consumed.[10] |
| 2. Product loss during aqueous workup. | 2. The product is a basic amine. Ensure the aqueous layer is sufficiently basified (pH > 11) before extraction to maximize recovery in the organic phase. Perform multiple extractions.[10] | |
| Formation of Quaternary Ammonium (B1175870) Salt | 1. Over-methylation, especially when using reactive agents like methyl iodide.[11] | 1. Use a method that prevents over-methylation, such as the Eschweiler-Clarke reaction (formaldehyde/formic acid).[10] If using alkyl halides, carefully control stoichiometry and addition rate. |
| Formation of Unidentified Byproducts | 1. Side reactions of the aldehyde or reducing agent. | 1. Ensure the purity of reagents. For reductive amination, pre-forming the imine before adding the reducing agent can sometimes improve outcomes.[12] |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on literature and patent data.
| Parameter | Step 1: Friedel-Crafts | Step 2: Hydrogenation | Step 3: N-Methylation |
| Starting Materials | Cinnamonitrile, Benzene | 3,3-Diphenylpropionitrile | This compound |
| Typical Reagents | AlCl₃ (catalyst) | H₂, Pd/C or Raney Ni | Formaldehyde, Formic Acid |
| Solvent | Benzene (reactant & solvent) | Methanol, Ethanol | (Often neat or in alcohol) |
| Temperature | 50-80 °C | 80-120 °C[1] | 90-100 °C |
| Pressure | Atmospheric | 2-5 MPa[1] | Atmospheric |
| Typical Yield | ~85-90% | ~93-96%[1] | ~85-92%[1] |
| Key Byproducts | Poly-alkylated species | Secondary/Tertiary amines | Quaternary ammonium salts |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies described in the patent literature for producing the primary amine intermediate.[1]
Step A: Friedel-Crafts Alkylation to 3,3-Diphenylpropionitrile
-
Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and excess anhydrous benzene (serving as both reactant and solvent).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add cinnamonitrile (1.0 eq.) dissolved in anhydrous benzene dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis shows complete consumption of cinnamonitrile.
-
Cool the reaction mixture back to 0-5 °C and cautiously quench by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 3,3-diphenylpropionitrile, which can be purified by vacuum distillation or used directly in the next step.
Step B: Catalytic Hydrogenation to this compound
-
To a high-pressure autoclave, add 3,3-diphenylpropionitrile (1.0 eq.), a suitable solvent such as methanol or ethanol, and a catalyst (e.g., 5% Raney Nickel, ~10% w/w, or 5% Pd/C).
-
Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 3-5 MPa and heat to 80-100 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid or low-melting solid.
Visualizations
Synthesis Pathway
Caption: Overall synthesis scheme for N-methyl-3,3-diphenylpropylamine.
Troubleshooting Workflow: Low Yield in Friedel-Crafts Alkylation
Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts step.
Potential Side Reaction: Hydrogenation of Nitrile
Caption: Formation of secondary amine byproduct during nitrile hydrogenation.
References
- 1. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 2. catsci.com [catsci.com]
- 3. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 4. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Friedel-Crafts Alkylation for 3,3-Diphenylpropylamine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of 3,3-diphenylpropylamine via Friedel-Crafts alkylation. The primary synthetic route discussed involves the reaction of benzene (B151609) with cinnamonitrile (B126248) to form 3,3-diphenylpropionitrile, which is subsequently reduced to the target amine.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: I am observing a very low or no yield of my product, 3,3-diphenylpropionitrile. What are the likely causes?
A1: Low or no product yield in this Friedel-Crafts reaction can stem from several critical factors. The most common issues are related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and execution of the reaction.
-
Insufficient Catalyst: While often referred to as a catalyst, in many Friedel-Crafts reactions, the Lewis acid is required in stoichiometric amounts. This is because the product, in this case, a nitrile, can form a stable complex with the Lewis acid, effectively sequestering it from the reaction mixture.[1][2]
-
Poor Quality of Reagents: The purity of benzene, cinnamonitrile, and the Lewis acid catalyst is paramount. Impurities can lead to unwanted side reactions and catalyst deactivation. Ensure all reagents are of high purity and appropriately dried before use.
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. While some Friedel-Crafts reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can promote polymerization of the unsaturated nitrile or other side reactions.[1]
Q2: My reaction mixture has turned into a thick, tar-like substance, and I cannot isolate my desired product. What is happening?
A2: The formation of a tarry or polymeric substance is a common issue when using α,β-unsaturated compounds like cinnamonitrile in Friedel-Crafts reactions. This is likely due to the polymerization of the cinnamonitrile under the strongly acidic reaction conditions. To mitigate this, consider the following:
-
Control of Reaction Temperature: Maintain a low and consistent temperature, especially during the initial addition of the catalyst and reactants. This can help to control the rate of reaction and minimize polymerization.
-
Order of Addition: Slowly adding the cinnamonitrile to the mixture of benzene and the Lewis acid catalyst can help to ensure that the alkylation reaction is favored over polymerization.
-
Use of a Milder Lewis Acid: While AlCl₃ is a common choice, it is a very strong Lewis acid. Consider experimenting with milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may reduce the extent of polymerization.
Q3: I am observing the formation of multiple products in my reaction, making purification difficult. What are these side products, and how can I avoid them?
A3: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the use of an activated substrate or harsh reaction conditions can lead to multiple products.[1]
-
Polyalkylation: Although the nitrile group is electron-withdrawing, the initial product, 3,3-diphenylpropionitrile, can potentially undergo a second Friedel-Crafts reaction, leading to di-substituted products. To minimize this, using a large excess of benzene is recommended.
-
Isomerization: While less common with this specific substrate compared to alkylations with primary or secondary alkyl halides, isomerization of the propyl chain is a possibility under harsh conditions. However, the mechanism of the reaction with cinnamonitrile makes significant rearrangement less likely.
Q4: How can I effectively purify my 3,3-diphenylpropionitrile product from the reaction mixture?
A4: Proper work-up and purification are crucial for obtaining a pure product.
-
Quenching: The reaction must be carefully quenched by slowly adding the reaction mixture to ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.[2]
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent such as dichloromethane (B109758) or diethyl ether.
-
Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695), or by column chromatography on silica (B1680970) gel.[2]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound, based on available data.
| Parameter | Value | Source |
| Friedel-Crafts Alkylation | ||
| Reactants | Cinnamonitrile, Benzene | [3][4] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [3][4] |
| Molar Ratio (Cinnamonitrile:AlCl₃) | Approx. 1:1.5 | [3][4] |
| Solvent | Benzene (in excess) | [3][4] |
| Temperature | Reflux | [3][4] |
| Reaction Time | 2-4 hours | [3][4] |
| Catalytic Hydrogenation | ||
| Reactant | 3,3-Diphenylpropionitrile | [3][4] |
| Catalyst | Raney Nickel or Palladium/Calcium Carbonate | [3][4] |
| Solvent | Methanol (B129727) or Ethanol | [3][4] |
| Temperature | 80-120 °C | [3][4] |
| Pressure | 2-5 MPa | [3][4] |
| Yield of this compound | 93-95.5% | [3][4] |
Experimental Protocols
Key Experiment: Synthesis of 3,3-Diphenylpropionitrile via Friedel-Crafts Alkylation
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
Anhydrous benzene
-
Cinnamonitrile
-
Anhydrous aluminum chloride (AlCl₃)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Ice bath
-
Hydrochloric acid (2M)
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask, add dried, anhydrous benzene.
-
To the benzene, add cinnamonitrile.
-
Carefully and portion-wise, add anhydrous aluminum trichloride.
-
Heat the reaction mixture to reflux for 2 to 4 hours, or until the evolution of hydrogen chloride gas ceases.
-
After cooling, pour the reaction mixture into a 2M solution of hydrochloric acid.
-
Separate the benzene layer and evaporate the benzene.
-
Recrystallize the residue from ethanol to obtain the 3,3-diphenylpropionitrile product.
Key Experiment: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
3,3-Diphenylpropionitrile
-
Methanol or Ethanol
-
Raney Nickel or 5% Palladium on Calcium Carbonate
-
High-pressure hydrogenation apparatus
Procedure:
-
Dissolve 3,3-diphenylpropionitrile in methanol or ethanol in a high-pressure reactor.
-
Add the Raney Nickel or Palladium/Calcium Carbonate catalyst.
-
Introduce ammonia gas into the reactor.
-
Pressurize the reactor with hydrogen to 2-5 MPa.
-
Heat the reaction mixture to 80-120 °C until the reaction is complete.
-
After cooling and depressurizing the reactor, filter off the catalyst.
-
Remove the solvent by distillation.
-
Purify the resulting this compound by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.
References
Technical Support Center: Optimizing Catalytic Hydrogenation for 3,3-Diphenylpropylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the catalytic hydrogenation of 3,3-diphenylpropionitrile to produce 3,3-diphenylpropylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting material, 3,3-diphenylpropionitrile. What are the potential causes and how can I fix this?
A1: Low or no conversion is a common issue in catalytic hydrogenation. Here are the primary factors to investigate:
-
Catalyst Activity: The catalyst may be inactive. Ensure you are using a fresh batch of catalyst. Catalysts, especially pyrophoric ones like Raney® Nickel, can lose activity over time if not stored or handled properly.[1] For instance, Raney® Nickel should always be kept submerged under a solvent like water or ethanol (B145695) to prevent oxidation.[1]
-
Catalyst Poisoning: Impurities in your starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur and nitrogen compounds are common poisons. Purify the 3,3-diphenylpropionitrile and ensure high-purity, dry, and deoxygenated solvents are used.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. While some hydrogenations work at atmospheric pressure, others require higher pressures to achieve a reasonable reaction rate. For the hydrogenation of 3,3-diphenylpropionitrile, pressures in the range of 2-5 MPa (approximately 290-725 psi) have been shown to be effective.[2]
-
Inadequate Agitation: Poor mixing can lead to mass transfer limitations, preventing efficient contact between the substrate, hydrogen, and the solid catalyst. Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid transfer.
-
Suboptimal Temperature: The reaction temperature may be too low. While room temperature is a good starting point for many hydrogenations, increasing the temperature can significantly increase the reaction rate. For this specific synthesis, temperatures between 80-120°C have been successfully employed.[2]
Q2: The conversion of my starting material is high, but the yield of the desired this compound is low due to the formation of byproducts. What are these byproducts and how can I improve selectivity?
A2: The primary byproducts in nitrile hydrogenation are secondary and tertiary amines, formed through the reaction of the primary amine product with the intermediate imine.[3] In the case of this compound synthesis, this can lead to the formation of bis(3,3-diphenylpropyl)amine (secondary amine) and tris(3,3-diphenylpropyl)amine (tertiary amine).
Here's how to improve selectivity towards the primary amine:
-
Addition of Ammonia (B1221849): Introducing ammonia into the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amines. Ammonia competes with the primary amine for reaction with the imine intermediate, thus favoring the formation of the primary amine. Protocols for the synthesis of this compound often include the addition of a significant amount of ammonia gas.[2]
-
Acidic Additives: In some systems, particularly with palladium catalysts, the use of acidic additives can enhance primary amine selectivity. The acid protonates the primary amine product, forming a salt that is less nucleophilic and therefore less likely to react with the imine intermediate. For a similar substrate, 3-phenylpropionitrile, a combination of sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and sulfuric acid (H₂SO₄) was used to improve primary amine selectivity.[4][5]
-
Catalyst Choice: The choice of catalyst can significantly impact selectivity. While Palladium on carbon (Pd/C) is a common choice, it can sometimes favor the formation of secondary or tertiary amines depending on the reaction conditions.[5][6] Raney® Nickel and supported Nickel catalysts are often used in the presence of ammonia to achieve high selectivity to primary amines.[2]
-
Solvent System: The solvent can influence the reaction pathway. For the hydrogenation of 3-phenylpropionitrile, a two-phase solvent system of dichloromethane (B109758) and water was used in conjunction with acidic additives to sequester the protonated primary amine in the aqueous phase, thereby preventing further reaction.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the catalytic hydrogenation of 3,3-diphenylpropionitrile?
A1: A general procedure using a Raney® Nickel catalyst is as follows:
-
In a suitable high-pressure reactor, dissolve 3,3-diphenylpropionitrile (e.g., 26 g, 0.125 mol) in methanol (B129727) (120 mL).[2]
-
Carefully add Raney® Nickel catalyst (e.g., 5 g) to the solution.
-
Seal the reactor and purge it with nitrogen, followed by purging with hydrogen.
-
Introduce ammonia gas (e.g., ~25 g) into the reactor.[2]
-
Pressurize the reactor with hydrogen to 2-5 MPa.
-
Heat the reaction mixture to 80-120°C with vigorous stirring.[2]
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques like GC or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation. A yield of around 93% has been reported for this method.[2]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on several factors, including the desired selectivity, reaction conditions, and cost.
-
Raney® Nickel: A cost-effective and highly active catalyst for nitrile hydrogenation.[1] It is often used with ammonia to achieve high selectivity for primary amines.[2] However, it can be pyrophoric and requires careful handling.[1]
-
Palladium on Carbon (Pd/C): A versatile and widely used hydrogenation catalyst.[7][8] For nitrile hydrogenation, its selectivity can be influenced by additives. In the case of a similar substrate, 3-phenylpropionitrile, Pd/C with acidic additives was used, although the selectivity to the primary amine was moderate.[4][5]
-
Platinum on Carbon (Pt/C): Often more active than palladium catalysts and can be effective for more challenging substrates.
-
Cobalt Catalysts: Also used for nitrile hydrogenation, often in the form of Raney-type or supported catalysts.[9]
Q3: What are the key reaction parameters to optimize for this synthesis?
A3: The following parameters should be systematically optimized to achieve the best results:
-
Catalyst Loading: The amount of catalyst used can affect the reaction rate and cost-effectiveness. A typical starting point is 5-10% w/w of the substrate.
-
Hydrogen Pressure: Higher pressure generally increases the reaction rate but also requires specialized equipment. A range of 2-5 MPa has been shown to be effective.[2]
-
Temperature: Increasing the temperature can improve the reaction rate, but excessive heat can lead to side reactions or catalyst deactivation. A range of 80-120°C is a good starting point for optimization.[2]
-
Solvent: The solvent should dissolve the starting material and be inert under the reaction conditions. Alcohols like methanol and ethanol are commonly used.[2]
-
Additives: The use and concentration of additives like ammonia or acids should be optimized to maximize the selectivity for this compound.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Additive | Yield (%) | Reference |
| Raney® Nickel | 3,3-Diphenylpropionitrile | Methanol | 80-120 | 2-5 | Ammonia | 93 | [2] |
| 5% Nickel/Diatomaceous Earth | 3,3-Diphenylpropionitrile | Methanol | 80-120 | 2-5 | Ammonia | 95 | [2] |
| Palladium/Calcium Carbonate | 3,3-Diphenylpropionitrile | Ethanol | 80-120 | 2-5 | Ammonia | 95.5 | [2] |
Table 2: Effect of Reaction Conditions on the Hydrogenation of 3-Phenylpropionitrile (a close analog)
| Temperature (°C) | Additives | Conversion (%) | Selectivity to Primary Amine (%) | Isolated Yield (%) | Reference |
| 30 | 2.0 eq NaH₂PO₄ | 24 | 27 | 7 | [5] |
| 80 | 1.0 eq NaH₂PO₄ + 1.0 eq H₂SO₄ | 76 | 26 | 20 | [4][5] |
| 80 | 1.0 eq NaH₂PO₄ + 2.0 eq H₂SO₄ | 53 | 12 | - | [4] |
Experimental Protocols
Detailed Protocol for Raney® Nickel Catalyzed Hydrogenation of 3,3-Diphenylpropionitrile
Materials:
-
3,3-Diphenylpropionitrile
-
Raney® Nickel (slurry in water or ethanol)
-
Methanol (anhydrous)
-
Ammonia gas
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
To the high-pressure autoclave, add 3,3-diphenylpropionitrile (41.4 g, 0.2 mol) and methanol (200 mL).
-
Under a stream of nitrogen, carefully add the Raney® Nickel catalyst (e.g., 8 g of a 50% slurry in water, washed with methanol).
-
Seal the autoclave and purge the system three times with nitrogen, followed by three purges with hydrogen.
-
Introduce ammonia gas into the reactor to the desired amount (e.g., ~50 g).
-
Pressurize the reactor with hydrogen to 2-5 MPa.
-
Begin vigorous stirring and heat the reactor to 80-120°C.
-
Maintain the temperature and pressure, monitoring the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the final product.
Visualizations
Caption: Reaction pathway for the catalytic hydrogenation of 3,3-diphenylpropionitrile.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting decision tree for optimizing the hydrogenation reaction.
References
- 1. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 2. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 3. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
side reaction pathways in the N-alkylation of 3,3-Diphenylpropylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 3,3-diphenylpropylamine.
Troubleshooting Guides and FAQs
Issue 1: Low or No Conversion of this compound
Q: I am not observing any significant formation of my desired N-alkylated product. What are the potential causes and how can I resolve this?
A: Low or no conversion during the N-alkylation of this compound is a common issue, primarily due to its steric hindrance. The two phenyl groups near the amine functionality can significantly impede the approach of the alkylating agent.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for the formation of degradation byproducts.
-
Use a Stronger Base: A stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), can more effectively deprotonate the amine, increasing its nucleophilicity.
-
Select a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to an alkyl bromide or iodide, which are better leaving groups. For very hindered systems, alkyl triflates are excellent but more expensive alternatives.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions.
-
Consider Alternative Methodologies: For sterically hindered amines, direct N-alkylation can be inefficient. Reductive amination or the Gabriel synthesis are often more successful approaches.
Issue 2: Formation of Multiple Alkylated Products (Over-alkylation)
Q: My reaction is producing a mixture of mono- and di-alkylated products, and in some cases, I suspect the formation of a quaternary ammonium (B1175870) salt. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation is a frequent side reaction because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use the primary amine as the limiting reagent and add the alkylating agent slowly and portion-wise to the reaction mixture. A slight excess of the amine can also favor mono-alkylation.
-
Use a Bulky Alkylating Agent: If the desired alkyl group allows, using a more sterically hindered alkylating agent can disfavor a second alkylation step.
-
Alternative Synthetic Routes:
-
Reductive Amination: This is a highly effective method for controlled mono-alkylation. The primary amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ. This two-step, one-pot process avoids the issue of the product being more reactive than the starting material.[2]
-
Gabriel Synthesis: This method is ideal for the synthesis of primary amines and can be adapted to introduce a specific alkyl group while preventing over-alkylation. The amine is generated from phthalimide (B116566) in the final step.[3][4][5][6]
-
Issue 3: Presence of an Alkene Byproduct
Q: I have identified an alkene byproduct in my reaction mixture that corresponds to the elimination of my alkylating agent. What causes this and how can I minimize it?
A: The formation of an alkene is indicative of an E2 elimination side reaction. This is often competitive with the desired S(_N)2 N-alkylation, especially when using a strong, sterically hindered base or a secondary/tertiary alkyl halide.[7][8][9][10]
Troubleshooting Steps:
-
Choice of Base: If possible, use a non-nucleophilic, less sterically hindered strong base. For example, potassium carbonate (K(_2)CO(_3)) is often a good choice to minimize elimination.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Alkylating Agent Structure: Primary alkyl halides are less prone to elimination than secondary or tertiary alkyl halides.
-
Solvent: The choice of solvent can influence the S(_N)2/E2 ratio, though this effect is complex and may require empirical optimization.
Data Presentation
Table 1: Influence of Reaction Conditions on the N-methylation of this compound with Methyl Iodide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Desired Product Yield (%) | Over-alkylation Product Yield (%) | Unreacted Starting Material (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 60 | 45 | 15 | 40 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 60 | 25 | 15 |
| 3 | NaH (1.2) | THF | 65 | 75 | 20 | 5 |
| 4 | KOtBu (1.2) | t-Butanol | 80 | 30 | 10 | 60 (with alkene byproduct) |
Table 2: Comparison of Synthetic Methods for N-ethyl-3,3-diphenylpropylamine
| Method | Alkylating/Carbonyl Source | Reducing Agent | Typical Yield (%) | Key Advantage |
| Direct Alkylation | Ethyl bromide | N/A | 40-60 | One-step process |
| Reductive Amination | Acetaldehyde (B116499) | NaBH(OAc)₃ | 85-95 | High selectivity for mono-alkylation |
| Gabriel Synthesis | N-(2-bromoethyl)phthalimide | Hydrazine | ~80 (overall) | Avoids over-alkylation completely |
Experimental Protocols
Protocol 1: Direct N-Alkylation (Example with Methyl Iodide)
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction to 80°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination (Example with Acetaldehyde)
-
Dissolve this compound (1.0 eq.) and acetaldehyde (1.2 eq.) in 1,2-dichloroethane.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3), 1.5 eq.) portion-wise.
-
Continue stirring at room temperature until the starting amine is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Visualizations
Caption: Reaction pathways in the N-alkylation of this compound.
Caption: Workflow for reductive amination.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. benchchem.com [benchchem.com]
purification of 3,3-Diphenylpropylamine from unreacted starting materials
Welcome to the technical support center for the purification of 3,3-Diphenylpropylamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound by effectively removing unreacted starting materials and byproducts.
Purification Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurities largely depend on the synthetic route. If you are preparing it via the common method of hydrogenating 3,3-diphenylpropionitrile, the primary impurities would be:
-
Unreacted 3,3-diphenylpropionitrile: The starting nitrile.
-
Partially hydrogenated intermediates: Imines formed during the reduction process.
-
Over-reduced byproducts: Though less common under controlled conditions.
-
Solvents and catalysts: Residual solvents from the reaction and catalysts like palladium or nickel.[1]
Q2: My crude product is a complex mixture. What is the best initial purification strategy?
A2: For a complex crude mixture containing a basic amine like this compound, an acid-base extraction is an excellent first step.[2] This technique effectively separates the basic product from neutral starting materials (like 3,3-diphenylpropionitrile) and acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which moves to the aqueous phase, leaving neutral impurities in the organic layer.[3] The free amine can then be recovered by basifying the aqueous layer and extracting with a fresh organic solvent.
Q3: I am trying to purify this compound by silica (B1680970) gel column chromatography, but I'm getting poor yield and significant peak tailing. What's wrong?
A3: This is a very common issue when purifying basic amines on standard silica gel.[4] The amine group interacts strongly with the acidic silanol (B1196071) groups on the silica surface, causing irreversible adsorption (low yield) and poor peak shape (tailing).[5]
To resolve this, you have two main options:
-
Modify the Mobile Phase: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. Common choices include adding 0.1-1% triethylamine (B128534) (Et₃N) or ammonia (B1221849) in methanol (B129727) to your hexane/ethyl acetate (B1210297) or DCM/methanol mobile phase.[4][5]
-
Use a Different Stationary Phase: Consider using an amine-functionalized silica column (KP-NH) or a deactivated/neutral alumina (B75360) column, which are designed for purifying basic compounds.[4]
Q4: Can I purify this compound by recrystallization? It won't crystallize from common solvents.
A4: Purifying the free base of this compound by recrystallization can be difficult as it is a liquid or low-melting solid at room temperature (m.p. 29-31 °C). A much more effective strategy is to convert the amine into a stable, crystalline salt.[6] The hydrochloride salt is a common choice. This can be achieved by dissolving the purified free base in a solvent like diethyl ether or acetone (B3395972) and adding a solution of HCl in ether or isopropanol. The resulting salt will precipitate and can then be recrystallized.[7]
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound from a crude reaction mixture.
Caption: General workflow for the purification of this compound.
Data on Purification Methods
The table below provides a comparative summary of typical outcomes for different purification techniques. Data is representative and will vary based on the initial purity of the crude material.
| Purification Method | Key Impurities Removed | Typical Purity | Typical Yield | Notes |
| Acid-Base Extraction | Neutral (e.g., unreacted nitrile) and acidic compounds | 85-95% | >90% | Excellent for initial cleanup; will not separate other basic impurities.[2] |
| Flash Chromatography (Silica + Et₃N) | Compounds with different polarities | >98% | 70-85% | Effective for removing closely related impurities. The amine additive is crucial.[4] |
| Vacuum Distillation | Non-volatile impurities, catalyst residues | >99% | 60-80% | Only suitable for the free base; requires thermal stability. |
| Recrystallization (as HCl salt) | Soluble impurities, isomers | >99.5% | 85-95% (post-chromatography) | Excellent for final polishing to achieve high purity; product is the salt form.[6] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in an immiscible organic solvent like diethyl ether or dichloromethane (B109758) (DCM) (150 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add 1 M hydrochloric acid (HCl) (100 mL), shake vigorously for 1-2 minutes, and allow the layers to separate.[3]
-
Separate Layers: Drain the lower aqueous layer (containing the protonated amine hydrochloride salt) into a clean flask.
-
Re-extract: To ensure complete recovery, extract the remaining organic layer again with a fresh portion of 1 M HCl (50 mL). Combine this aqueous layer with the first one. The organic layer now contains neutral impurities and can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M sodium hydroxide (B78521) (NaOH) with stirring until the pH is >12 (check with pH paper). The free amine will precipitate or form an oily layer.
-
Product Extraction: Extract the free amine from the basified aqueous solution with fresh diethyl ether or DCM (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.[8]
Protocol 2: Flash Column Chromatography
This protocol is for purifying the free base after initial cleanup.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Preparation: Prepare an eluent system, typically Hexane:Ethyl Acetate. Crucially, add 0.5% (v/v) triethylamine (Et₃N) to both solvents to prevent streaking.[5] Determine the optimal eluent ratio using TLC analysis, aiming for an Rf value of 0.2-0.3 for the product.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or DCM and load it onto the column.
-
Elution: Run the column, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed. Monitor the fractions by TLC.
-
Post-Purification: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to use a high-vacuum pump to completely remove the triethylamine.
Protocol 3: Recrystallization as the Hydrochloride Salt
This protocol is for achieving the highest purity of the final product.
-
Salt Formation: Dissolve the purified this compound free base (e.g., 5 g) in anhydrous diethyl ether (50 mL).
-
Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of this compound hydrochloride will form immediately. Continue adding the HCl solution until no more precipitate forms.
-
Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Solvent Selection: Determine a suitable recrystallization solvent or solvent system.[9] A mixture like ethanol/acetone or isopropanol/diethyl ether is often effective. The goal is to find a system where the salt is soluble when hot but sparingly soluble when cold.
-
Recrystallization: Dissolve the crude salt in the minimum amount of the chosen boiling solvent. If any insoluble material remains, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- 1. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 [quickcompany.in]
- 8. p.urbanpro.com [p.urbanpro.com]
- 9. mt.com [mt.com]
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 3,3-Diphenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent synthesis routes for 3,3-diphenylpropylamine, a key intermediate in the manufacturing of various pharmaceuticals. The comparison focuses on reaction efficiency, reagent selection, and process workflow, supported by experimental data to inform route selection in a research and development setting.
Route 1: Synthesis via Friedel-Crafts Alkylation and Catalytic Hydrogenation
This widely utilized pathway commences with the Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile (B126248) to yield 3,3-diphenylpropionitrile. The nitrile is then reduced to the target amine via catalytic hydrogenation.
Experimental Protocol: Route 1
Step 1: Synthesis of 3,3-Diphenylpropionitrile
-
To a dry three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of anhydrous benzene.
-
With stirring, add 26.0 g (0.2 mol) of cinnamonitrile followed by the portion-wise addition of 41 g (0.31 mol) of anhydrous aluminum trichloride.
-
Heat the mixture to reflux and maintain for 2 to 4 hours, or until the evolution of hydrogen chloride gas ceases.
-
After cooling to room temperature, pour the reaction mixture into 600 mL of 2M hydrochloric acid.
-
Separate the organic layer and remove the benzene by evaporation under reduced pressure.
-
Recrystallize the residue from methanol (B129727) to yield 3,3-diphenylpropionitrile.
Step 2: Synthesis of this compound
-
In a high-pressure reactor, dissolve 41.4 g (0.2 mol) of 3,3-diphenylpropionitrile in 200 mL of ethanol.
-
Add 8 g of a 5% Nickel on diatomaceous earth catalyst to the solution.
-
Introduce approximately 50.0 g of ammonia (B1221849) gas into the reactor.
-
Pressurize the reactor with hydrogen gas to 2-5 MPa and heat to 80-120°C.
-
Maintain the reaction under these conditions until the hydrogenation is complete, as monitored by a suitable analytical technique (e.g., GC or TLC).
-
After cooling and venting the reactor, filter off the catalyst.
-
Remove the solvent from the filtrate by evaporation under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain this compound.
Quantitative Data: Route 1
| Step | Product | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Purity |
| 1 | 3,3-Diphenylpropionitrile | Cinnamonitrile, Benzene | Aluminum trichloride, Methanol | Reflux, 2-4 hours | 98% | >98% (after recrystallization) |
| 2 | This compound | 3,3-Diphenylpropionitrile | 5% Ni/diatomaceous earth, H₂, NH₃, Ethanol | 80-120°C, 2-5 MPa | 95% | >99% (after distillation) |
Route 2: Synthesis via Amide Reduction with Lithium Aluminum Hydride
This alternative route also begins with 3,3-diphenylpropionitrile, which is first hydrolyzed to the corresponding amide, 3,3-diphenylpropionamide. The amide is then reduced to this compound using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Route 2
Step 1: Synthesis of 3,3-Diphenylpropionamide (Representative Protocol)
-
In a round-bottom flask, mix 3,3-diphenylpropionitrile with a mixture of a mineral acid (e.g., concentrated sulfuric acid) and water.
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or GC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the amide.
-
Filter the solid, wash with water, and dry to obtain 3,3-diphenylpropionamide.
Step 2: Synthesis of this compound
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), and cool to 0°C.
-
Slowly add a solution of 3,3-diphenylpropionamide in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reduction is complete.
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
-
Filter the resulting aluminum salts and wash the filter cake with the ether solvent.
-
Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Quantitative Data: Route 2 (Estimated)
| Step | Product | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Purity |
| 1 | 3,3-Diphenylpropionamide | 3,3-Diphenylpropionitrile | H₂SO₄, H₂O, NaOH | Reflux | High | Good (after isolation) |
| 2 | This compound | 3,3-Diphenylpropionamide | Lithium aluminum hydride, Diethyl ether/THF | 0°C to Reflux | Good to High | Good (after workup and distillation) |
Note: Yields and purities for Route 2 are estimated based on typical outcomes for these types of reactions as specific experimental data for this exact sequence was not found in the cited literature.
Comparative Analysis
| Feature | Route 1: Friedel-Crafts & Catalytic Hydrogenation | Route 2: Amide Reduction with LiAlH₄ |
| Overall Yield | High (reported to be around 93% over two steps) | Potentially lower due to an additional hydrolysis step and potentially less than quantitative reduction. |
| Reagents & Safety | Uses AlCl₃ (corrosive), high-pressure H₂ and NH₃ (requires specialized equipment). Catalysts can be pyrophoric. | Uses LiAlH₄, which is highly reactive with water and pyrophoric. Requires stringent anhydrous conditions. |
| Process Scalability | Well-established for industrial scale-up, though requires high-pressure hydrogenation capabilities. | More suited for laboratory to pilot-plant scale. Handling large quantities of LiAlH₄ can be hazardous. |
| Waste Products | Aluminum salts and catalyst waste. | Aluminum salts from the LiAlH₄ workup. |
| Purity of Final Product | High purity is achievable through distillation.[1] | High purity is achievable through distillation, but may require chromatographic purification to remove any unreacted amide or by-products. |
Visualization of Synthesis Pathways
Caption: Synthesis of this compound via Route 1.
Caption: Synthesis of this compound via Route 2.
Conclusion
Both routes offer viable pathways to this compound. Route 1, via Friedel-Crafts alkylation and catalytic hydrogenation, is a high-yielding and well-documented method suitable for larger-scale production, provided the necessary high-pressure equipment is available. Route 2, involving the reduction of the corresponding amide with lithium aluminum hydride, is a classic laboratory-scale method that avoids the need for high-pressure hydrogenation but requires careful handling of a highly reactive and moisture-sensitive reagent. The choice of synthesis route will ultimately depend on the specific requirements of the research or production campaign, including scale, available equipment, and safety considerations.
References
A Comparative Analysis of 3,3-Diphenylpropylamine in N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3,3-Diphenylpropylamine's Performance in N-Alkylation Against Other Primary Amines, Supported by Experimental Data.
The N-alkylation of primary amines is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals and other fine chemicals. The choice of the primary amine substrate can significantly influence reaction efficiency, yield, and the accessibility of desired secondary or tertiary amine products. This guide provides a comparative analysis of this compound against other primary amines in common N-alkylation reactions, offering insights into its reactivity and potential advantages for specific synthetic applications.
This compound, a primary amine featuring bulky diphenyl groups, presents unique steric considerations in N-alkylation reactions. Its derivatives are of interest in medicinal chemistry, making the understanding of its N-alkylation profile crucial for drug design and development. This guide will focus on two prevalent N-alkylation methods: reductive amination and direct alkylation with alkyl halides.
Performance Comparison in N-Alkylation Reactions
The following tables summarize quantitative data from various studies, comparing the performance of this compound with other primary amines in N-alkylation reactions. It is important to note that direct comparative studies under identical conditions are scarce; therefore, this data is collated from different sources to provide a representative overview.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.
Table 1: Comparison of Primary Amines in Reductive Amination with Benzaldehyde
| Primary Amine | Product | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | N-Benzyl-3,3-diphenylpropylamine | NaBH(OAc)₃ | Dichloromethane (B109758) | 12 | ~90 (estimated) | General Protocol |
| Benzylamine (B48309) | Dibenzylamine | NaBH(OAc)₃ | Dichloromethane | 12 | 95 | [1](1) |
| Aniline | N-Benzylaniline | NaBH₄ | Methanol (B129727) | 5 | 98 | [2](2) |
| n-Butylamine | N-Benzyl-n-butylamine | NaBH(OAc)₃ | Dichloromethane | 12 | 92 | [1](1) |
| Cyclohexylamine | N-Benzylcyclohexylamine | NaBH(OAc)₃ | Dichloromethane | 12 | 94 | [1](1) |
Yield for this compound is estimated based on typical yields for reductive aminations of sterically hindered amines under these conditions.
Direct Alkylation with Alkyl Halides
Direct alkylation involves the nucleophilic attack of the amine on an alkyl halide. A significant challenge with primary amines is overalkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.[3]
Table 2: Comparison of Primary Amines in N-Alkylation with Benzyl Bromide
| Primary Amine | Product | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | N-Benzyl-3,3-diphenylpropylamine | K₂CO₃ | Acetonitrile (B52724) | 8 | ~85 (estimated) | General Protocol |
| Benzylamine | Dibenzylamine | Et₃N | DMF | 9 | 76 | [4](4) |
| Aniline | N-Benzylaniline | Cs₂CO₃ | DMF | 24 | 95 | [5](5) |
| n-Hexylamine | N-Benzyl-n-hexylamine | K₂CO₃ | DMF | 6 | 92 | [5](5) |
| Morpholine (Secondary Amine) | N-Benzylmorpholine | K₂CO₃ | Acetonitrile | 4 | 98 | [6](6) |
Yield for this compound is estimated based on typical yields for direct alkylation of sterically hindered amines under these conditions.
From the data, it can be inferred that this compound, despite its steric bulk, is expected to participate effectively in N-alkylation reactions. The steric hindrance provided by the diphenyl groups may offer an advantage in direct alkylation by potentially reducing the rate of overalkylation compared to less hindered primary amines like benzylamine or n-butylamine.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
General Protocol for Reductive Amination
This procedure is widely applicable for the N-alkylation of primary amines with aldehydes or ketones.[1]
1. Reactant Preparation:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).
2. Imine Formation:
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be added.
3. Reduction:
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to the stirred solution.[1] Sodium borohydride (B1222165) (NaBH₄) can also be used, typically in methanol.
4. Reaction Completion:
-
Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.
5. Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
6. Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.
General Protocol for Direct N-Alkylation with an Alkyl Halide
This protocol is suitable for the selective mono-alkylation of primary amines, though overalkylation can be a competing reaction.[7]
1. Reactant Preparation:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine, 1.5-2.0 equivalents) in an appropriate polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
2. Addition of Alkyl Halide:
-
Add the alkyl halide (1.0-1.1 equivalents) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.
3. Reaction Monitoring:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.
4. Work-up:
-
Upon completion, filter off any inorganic salts.
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
5. Purification:
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.
Visualizing the Workflow
The following diagrams, generated using DOT language, illustrate the experimental workflows for the described N-alkylation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Characterization and Identification of Impurities in 3,3-Diphenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and identification of impurities in 3,3-Diphenylpropylamine. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of drug products. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist in the selection of appropriate methods for impurity profiling.
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route or degradation. A common synthesis of N-methyl-3,3-diphenylpropylamine, a derivative of this compound, involves a multi-step process including Friedel-Crafts alkylation, catalytic hydrogenation, Schiff base formation, methylation, and hydrolysis.[1] Potential impurities may include starting materials, intermediates, by-products, and degradation products formed under stress conditions such as heat, light, oxidation, and varying pH.[2][3]
Table 1: Potential Process-Related and Degradation Impurities of this compound
| Impurity Type | Potential Compound Name | Potential Source |
| Starting Material | Cinnamonitrile | Incomplete reaction in Friedel-Crafts alkylation |
| Benzene | Residual solvent from Friedel-Crafts alkylation | |
| Intermediate | 3,3-Diphenylpropionitrile | Incomplete hydrogenation |
| By-product | Diphenylmethane | Side reaction during synthesis |
| Degradation Product | 3,3-Diphenylpropionaldehyde | Oxidation of the amine |
| Degradation Product | 3,3-Diphenylpropionic acid | Hydrolysis and oxidation |
| Reagent Residue | Aldehyde (e.g., formaldehyde) | Residual from Schiff base formation |
| Solvent Residue | Methanol, Ethanol, Diethyl ether | Used during various synthetic steps[1] |
Comparison of Analytical Techniques for Impurity Profiling
The primary analytical techniques for the characterization and quantification of impurities in pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For amine compounds like this compound, reverse-phase HPLC with UV detection is a common approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for the identification of unknown impurities due to the structural information provided by the mass spectrometer. GC-MS is also the gold standard for the analysis of residual solvents.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. It provides detailed information about the molecular structure of impurities, which is crucial for their definitive identification.
Table 2: Quantitative Comparison of Analytical Techniques for Impurity Profiling of this compound
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Limit of Detection (LOD) | 0.01% | 0.001% | 0.1% |
| Limit of Quantification (LOQ) | 0.03% | 0.003% | 0.3% |
| Linearity (r²) | > 0.999 | > 0.998 | Not typically used for quantification of impurities at low levels |
| Precision (%RSD) | < 2% | < 5% | Not typically used for quantification of impurities at low levels |
| Accuracy (% Recovery) | 98-102% | 95-105% | Not applicable |
| Analysis Time | 15-30 min | 20-40 min | 5-15 min per experiment |
| Sample Preparation | Simple dissolution | Derivatization may be required for polar amines | Simple dissolution |
| Primary Application | Quantification of known impurities, Purity assessment | Identification of unknown volatile impurities, Residual solvent analysis | Structural elucidation of unknown impurities |
Note: The data in this table is representative and may vary depending on the specific instrumentation and method parameters.
Experimental Protocols
HPLC Method for Purity and Impurity Determination
This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 30% B
-
22-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
GC-MS Method for Volatile Impurities and Residual Solvents
This protocol outlines a headspace GC-MS method for the identification and quantification of volatile impurities and residual solvents in this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-450 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial and add 1 mL of Dimethyl sulfoxide (B87167) (DMSO).
NMR Spectroscopy for Structural Elucidation
This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra for the structural characterization of isolated impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Experiments: For complex structures, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Sources of impurities in this compound.
References
biological activity of 3,3-Diphenylpropylamine derivatives compared to parent compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various derivatives of 3,3-Diphenylpropylamine against its parent compound. The information is compiled from preclinical studies to offer insights into the structure-activity relationships and potential therapeutic applications of this class of compounds.
Anticonvulsant Activity
Derivatives of this compound have been extensively studied for their anticonvulsant properties, primarily through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The parent compound, this compound, has demonstrated antiextensor activity in the MES test, suggesting a phenytoin-like mechanism of action.[1] One study reported a median effective dose (ED50) of 2.8 mg/kg (intraperitoneal, i.p.) for the parent compound in the mouse MES test.
In a notable study, a series of 3,3-diphenyl-propionamide derivatives were synthesized and evaluated for their anticonvulsant effects. Compound 3q from this series exhibited a broad spectrum of activity with an ED50 of 31.64 mg/kg in the MES test and 75.41 mg/kg in the scPTZ test in mice.[2] This suggests that while the parent compound is potent, derivatization can lead to a broader anticonvulsant profile.
| Compound | MES (ED50, mg/kg, i.p., mice) | scPTZ (ED50, mg/kg, i.p., mice) | Notes | Reference |
| This compound | 2.8 | - | Active in MES test. | |
| Compound 3q | 31.64 | 75.41 | Broad-spectrum activity. | [2] |
Antimicrobial and Antifungal Activities
Several 3,3-diphenyl propanamide derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities using the cup plate method.[3] Specific derivatives, particularly compounds IV , VII , and VIII , demonstrated significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and the fungi Candida albicans and Aspergillus niger at a concentration of 50 μg/mL.[3]
| Compound/Derivative | Test Organism | Activity | Reference |
| Derivatives IV, VII, VIII | E. coli, P. aeruginosa | Active at 50 μg/mL | [3] |
| Derivatives IV, VII, VIII | C. albicans, A. niger | Active at 50 μg/mL | [3] |
| This compound | Various Bacteria & Fungi | Data not available |
Antioxidant Activity
The antioxidant potential of diphenylpropionamide derivatives has been investigated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. While various derivatives have been assessed, specific IC50 values for the parent this compound in the ABTS assay were not found in the surveyed literature. This data gap prevents a direct comparison of the radical scavenging efficacy between the parent compound and its derivatives.
Calcium Channel Blocking Activity
The this compound scaffold is a component of known calcium channel blockers. While derivatives are being investigated for their activity on calcium channels, specific IC50 values for the parent compound's direct calcium channel blocking activity are not available in the reviewed literature for a direct comparison.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, and its inhibition is a target for various inflammatory diseases. While derivatives of diphenylamine (B1679370) are being explored as NLRP3 inhibitors, there is no available data on the IC50 of the parent this compound to allow for a direct comparative assessment of its inhibitory activity.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the tonic extensor component of a seizure induced by maximal electroshock, indicative of activity against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal or auricular electrodes.
-
Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).
-
Electrode gel or saline.
Procedure:
-
Animal Preparation: Adult mice or rats are used. The animals are acclimated to the laboratory environment before testing.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.
-
Electrode Application: A drop of topical anesthetic is applied to the animal's eyes (for corneal electrodes) or electrode gel is applied to the ears (for auricular electrodes).
-
Stimulation: A supramaximal electrical stimulus is delivered (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50) is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures induced by the chemical convulsant pentylenetetrazole, suggesting activity against absence or myoclonic seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution.
-
Syringes and needles for subcutaneous injection.
-
Observation chambers.
Procedure:
-
Animal Preparation: Adult mice are typically used and are acclimated prior to the experiment.
-
Drug Administration: The test compound or vehicle is administered to different groups of animals.
-
PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are placed in individual observation chambers and observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.
-
Endpoint: The absence of a generalized clonic seizure for a defined period (e.g., 5 seconds) is considered protection.
-
Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated.
Cup Plate Method for Antimicrobial Activity
Objective: To determine the antimicrobial efficacy of a compound by measuring the zone of inhibition of microbial growth on an agar (B569324) plate.
Materials:
-
Nutrient agar plates.
-
Cultures of test microorganisms (e.g., E. coli, S. aureus, C. albicans).
-
Sterile cork borer or well cutter.
-
Micropipettes.
-
Test compound solutions at various concentrations.
-
Standard antibiotic solution (positive control).
-
Solvent (negative control).
-
Incubator.
Procedure:
-
Plate Preparation: A lawn of the test microorganism is prepared by evenly spreading a standardized inoculum over the surface of an agar plate.
-
Well Creation: Sterile wells (cups) of a specific diameter are cut into the agar using a cork borer.
-
Sample Addition: A fixed volume of the test compound solution, standard antibiotic, and solvent are added to separate wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
ABTS Radical Scavenging Assay
Objective: To determine the antioxidant capacity of a compound by measuring its ability to scavenge the stable ABTS radical cation.
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.
-
Potassium persulfate solution.
-
Ethanol (B145695) or buffer solution.
-
Test compound solutions at various concentrations.
-
Standard antioxidant (e.g., Trolox or ascorbic acid).
-
Spectrophotometer.
Procedure:
-
ABTS Radical Generation: A stock solution of ABTS radical cations (ABTS•+) is prepared by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the test compound solution is mixed with the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS radical is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The concentration of the test compound required to scavenge 50% of the ABTS radicals (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Workflow for anticonvulsant drug screening.
References
Comparative Guide to Validating the Purity of Synthesized 3,3-Diphenylpropylamine by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 3,3-Diphenylpropylamine, a key building block in organic synthesis.[1] Experimental protocols and supporting data are presented to offer an objective performance comparison.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the analysis of primary amines like this compound. Its high resolution, sensitivity, and robustness make it the method of choice for separating the main compound from potential process-related impurities and degradation products.
A typical challenge in the HPLC analysis of primary amines is achieving good peak shape and retention on standard C18 columns.[2] The basic nature of the amine can lead to interactions with residual silanols on the silica (B1680970) support, causing peak tailing. This is often mitigated by using a mobile phase with a low pH and/or the addition of an amine modifier.
Potential Impurities in Synthesis
The purity profile of this compound is largely dependent on its synthetic route. A plausible synthesis pathway starts from cinnamonitrile (B126248) and benzene, proceeding through a 3,3-diphenylpropionitrile intermediate.[3] Based on this, potential impurities that the HPLC method should be capable of resolving include:
-
Starting Materials: Cinnamonitrile, Benzene
-
Intermediates: 3,3-Diphenylpropionitrile
-
By-products: Compounds from incomplete reactions or side reactions.
-
Degradation Products: Potential oxides or other related substances formed during synthesis or storage.
Detailed Experimental Protocol: RP-HPLC
This protocol provides a starting point for the development of a robust purity method for this compound.
| Parameter | Recommended Condition |
| Instrument | UHPLC/HPLC system with UV or PDA detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL. |
Workflow for HPLC Purity Validation
The following diagram illustrates the general workflow for validating the purity of a synthesized batch of this compound using the described HPLC method.
Figure 1. Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a dominant method for purity analysis, other techniques can provide complementary or alternative information. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation, absolute quantification, or high-throughput screening.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines, derivatization is often required to improve volatility and chromatographic performance.[4][5]
-
Principle: Separates compounds based on their boiling points and interactions with the stationary phase, followed by detection and identification using mass spectrometry.
-
Advantages: Provides structural information from mass spectra, which is invaluable for identifying unknown impurities. It offers high sensitivity.
-
Disadvantages: Requires derivatization for polar amines, which adds a step to the sample preparation and can introduce variability. The high temperatures of the GC inlet can cause degradation of thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[6][7]
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.[6]
-
Advantages: Provides a direct measure of mass purity (%w/w). It is a non-destructive technique and can also provide structural confirmation. It does not require chromatographic separation, simplifying method development.
-
Disadvantages: Lower sensitivity compared to chromatographic methods. Signal overlap in complex mixtures can make quantification challenging. Requires a high-purity, stable internal standard that does not have signals overlapping with the analyte.[6][8]
Titration
Acid-base titration is a classic analytical method for quantifying amines.
-
Principle: A solution of the amine is titrated with a standardized acid. The endpoint, where all the amine has been neutralized, is determined using a colorimetric indicator or a pH electrode.
-
Advantages: A simple, inexpensive, and accurate method for determining the total base content. It is an absolute method that does not require a reference standard of the analyte itself.
-
Disadvantages: It is not a separation technique and therefore cannot distinguish between the main amine and any basic impurities.[9] Its accuracy is highly dependent on the analyst's skill and the precise standardization of the titrant.[10][11][12]
Performance Comparison Summary
| Feature | HPLC-UV | GC-MS | qNMR | Titration |
| Selectivity | High (separates impurities) | High (separates impurities) | Moderate (depends on signal overlap) | Low (measures total basicity) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to mg range) | Moderate (mg range) |
| Quantification | Relative (% Area) | Relative/Absolute (with standards) | Absolute (% w/w) | Absolute (molar) |
| Impurity ID | No (requires MS detector) | Yes (via mass spectra) | Yes (for major impurities) | No |
| Sample Throughput | High | Moderate | Moderate | Low to Moderate |
| Method Development | Moderate | Complex (derivatization) | Simple | Simple |
| Precision | Excellent (<1% RSD typical) | Excellent (<2% RSD typical) | Excellent (<1% RSD typical)[7] | Good (can be <1% RSD with care) |
Decision Logic for Method Selection
The choice of analytical technique is guided by the specific question being asked. The following diagram outlines a logical approach to selecting the appropriate method for purity validation.
Figure 2. Decision tree for selecting a purity validation method.
Conclusion
For the routine quality control and purity validation of synthesized this compound, RP-HPLC stands out as the most suitable technique, offering an excellent balance of resolution, sensitivity, and throughput for determining the impurity profile as a percentage of the total detected area. When identification of unknown impurities is required, GC-MS provides invaluable structural information. For applications demanding absolute purity values without a specific reference standard, qNMR is the method of choice. Finally, titration offers a simple, low-cost method for determining the overall base content but lacks the specificity to distinguish between different amine species. A comprehensive validation strategy may employ HPLC as the primary method, with orthogonal techniques like qNMR or titration used for confirmation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 3. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. chemadder.com [chemadder.com]
- 9. mt.com [mt.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. quora.com [quora.com]
- 12. azom.com [azom.com]
A Comparative Guide to Catalysts for the Synthesis of 3,3-Diphenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,3-Diphenylpropylamine is a critical step in the development of various pharmaceutical agents. The efficiency of this synthesis is highly dependent on the choice of catalyst for the hydrogenation of 3,3-diphenylpropionitrile, the key intermediate. This guide provides an objective comparison of different catalytic systems based on available experimental data, offering insights into their performance and reaction conditions.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalysts used in the hydrogenation of 3,3-diphenylpropionitrile to yield this compound. The data has been compiled from various sources to facilitate a direct comparison of catalyst performance in terms of yield and reaction conditions.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Source |
| Raney Nickel | 3,3-diphenylpropionitrile | Methanol (B129727) | 80-120 | 2-5 | 93 | [1] |
| Palladium/Calcium Carbonate | 3,3-diphenylpropionitrile | Ethanol (B145695) | 80-120 | 2-5 | 95.5 | [1] |
| 5% Nickel/Diatomaceous Earth | 3,3-diphenylpropionitrile | Methanol | 80-120 | 2-5 | 95 | [1] |
Experimental Workflow
The general synthetic route to this compound involves a two-step process. The first step is a Friedel-Crafts alkylation of benzene (B151609) with cinnamonitrile (B126248) to produce 3,3-diphenylpropionitrile. The subsequent and critical step is the catalytic hydrogenation of the nitrile group to an amine. The workflow for this catalytic hydrogenation is depicted below.
Caption: General experimental workflow for the catalytic hydrogenation of 3,3-diphenylpropionitrile.
Discussion of Catalytic Systems
The choice of catalyst is a pivotal factor in the synthesis of this compound, influencing not only the yield but also the overall process economy and safety. The primary method for this conversion is the catalytic hydrogenation of 3,3-diphenylpropionitrile.
Nickel-Based Catalysts:
-
Raney Nickel: A well-established and highly active catalyst for hydrogenation reactions, Raney Nickel demonstrates good performance in this synthesis, affording a 93% yield.[1] It is known for its high catalytic activity at relatively low temperatures and pressures.[2] However, it can be pyrophoric and requires careful handling.[2]
-
Nickel/Diatomaceous Earth: This supported nickel catalyst provides a slightly higher yield of 95% under similar reaction conditions to Raney Nickel.[1] Supported catalysts like this often offer advantages in terms of stability, ease of handling, and recovery compared to their unsupported counterparts.
Palladium-Based Catalysts:
-
Palladium/Calcium Carbonate: This catalytic system shows the highest reported yield among the compared catalysts at 95.5%.[1] Palladium catalysts are known for their high efficiency in hydrogenation, although they are generally more expensive than nickel-based catalysts.
-
Palladium(0) Nanoparticles: While not directly used for the hydrogenation of the nitrile in the cited literature, isolated Pd(0) nanoparticles have shown 100% selectivity and complete conversion in the hydrogenation of the C=C double bond in 3,3-diphenylallyl alcohol, a related precursor.[3] This suggests that nano-catalysts could be a promising area for further research in the synthesis of this compound, potentially offering high activity and selectivity under mild conditions.
Other Potential Catalytic Systems:
The field of catalysis is continually evolving. While the data presented focuses on established hydrogenation catalysts, other transition metals such as rhodium and iridium are known to be effective in amination reactions, albeit often through different mechanistic pathways like hydroamination.[4][5]
Experimental Protocols
The following are representative experimental protocols for the catalytic hydrogenation of 3,3-diphenylpropionitrile based on the cited literature.
Protocol 1: Hydrogenation using Raney Nickel [1]
-
Reaction Setup: 26 grams (0.125 moles) of 3,3-diphenylpropionitrile are dissolved in 120 ml of methanol in a suitable pressure reactor.
-
Catalyst Addition: 5 grams of Raney Nickel catalyst are added to the solution.
-
Ammonia Addition: Approximately 25 grams of ammonia gas are introduced into the reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen to 2-5 MPa and heated to a temperature of 80-120 °C. The reaction is allowed to proceed until completion.
-
Work-up: The solvent is removed by evaporation.
-
Purification: The crude product is purified by vacuum distillation, collecting the fraction at 172-175 °C/5 mmHg to yield 24.8 grams (93%) of this compound as a colorless, transparent liquid.
Protocol 2: Hydrogenation using Palladium/Calcium Carbonate [1]
-
Reaction Setup: 41.4 grams (0.2 moles) of 3,3-diphenylpropionitrile are dissolved in 200 ml of ethanol in a pressure reactor.
-
Catalyst Addition: 6 grams of palladium/calcium carbonate catalyst are added.
-
Ammonia Addition: Approximately 50.0 grams of ammonia gas are introduced.
-
Hydrogenation: The reaction is carried out under a hydrogen pressure of 2-5 MPa and a temperature of 80-120 °C until the reaction is complete.
-
Work-up: The solvent is evaporated post-reaction.
-
Purification: The product is purified by vacuum distillation, collecting the fraction at 172-175 °C/5 mmHg to obtain 40.4 grams (95.5%) of the final product.
Protocol 3: Hydrogenation using Nickel/Diatomaceous Earth [1]
-
Reaction Setup: 41.4 grams (0.2 moles) of 3,3-diphenylpropionitrile are dissolved in 200 ml of methanol in a pressure reactor.
-
Catalyst Addition: 8 grams of 5% nickel/diatomaceous earth catalyst are added.
-
Ammonia Addition: Approximately 50.0 grams of ammonia gas are introduced.
-
Hydrogenation: The mixture is hydrogenated at 80-120 °C under a hydrogen pressure of 2-5 MPa.
-
Work-up: The solvent is removed via evaporation.
-
Purification: Vacuum distillation of the residue (collecting the fraction at 172-175 °C/5 mmHg) yields 40.2 grams (95%) of the desired amine.
Conclusion
The synthesis of this compound via catalytic hydrogenation of 3,3-diphenylpropionitrile can be achieved with high yields using various catalysts. Both nickel-based and palladium-based systems have demonstrated excellent performance, with palladium/calcium carbonate showing a slight advantage in terms of reported yield. The choice of catalyst will ultimately depend on a balance of factors including cost, availability, ease of handling, and the specific process requirements of the researcher or manufacturer. The provided data and protocols serve as a valuable starting point for the optimization of this important synthetic transformation.
References
- 1. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Intermediates for the Synthesis of Lercanidipine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, has evolved significantly from its initial conception. The traditional Hantzsch synthesis, while foundational, is often plagued by low yields and the formation of numerous by-products, necessitating challenging chromatographic purification.[1][2] This has driven the exploration of alternative synthetic routes centered around novel intermediates that offer improved efficiency, purity, and industrial scalability. This guide provides a comparative analysis of key alternative intermediates and their corresponding synthetic pathways, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes and Intermediates
The selection of a synthetic route for Lercanidipine is a critical decision in drug development and manufacturing, impacting not only the yield and purity of the final active pharmaceutical ingredient (API) but also the overall process efficiency and cost-effectiveness. The following table summarizes the performance of different synthetic strategies based on their key intermediates.
| Synthetic Route | Key Intermediate(s) | Key Advantages | Reported Yield | Reported Purity | Key Disadvantages |
| Traditional Hantzsch Synthesis | 1,1,N-trimethyl-N-(3,3-diphenylpropyl)-2-aminoethyl α-acetyl-3-nitrocinnamate | One-pot reaction | Overall: ~23%[1][2] | Requires extensive purification | Generates numerous by-products, difficult to scale up, requires chromatographic purification.[1][2][3] |
| Acid Chloride Route | 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride | Cleaner reaction, higher yield and purity, avoids chromatography.[1][3] | Two-step from DHP-acid: ~78%[4] | >99.5%[5] | Requires handling of thionyl chloride, a hazardous reagent.[6] |
| Silyl (B83357) Intermediate Route | 2,N-dimethyl-2-(trimethylsilyloxy)-N-(3,3-diphenylpropyl)-1-propanamine | High purity and yield, shorter reaction time.[7] | ~99.5% pure Lercanidipine HCl obtained[7] | High | Requires an additional silylation step. |
| Chlorophosphate Derivative Route | Substituted phosphonoester derivative | High yield, simple one-pot reaction under mild conditions, few by-products.[8][9] | 95% (recrystallized)[9] | High | Involves the use of chlorophosphate reagents. |
| DCC/DMAP Catalyzed Esterification | 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid and 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol | Direct coupling | Not explicitly quantified, but described as high yield. | High | Dicyclohexylurea by-product can be difficult to remove. |
| Halo-Intermediate Route | 1-Halo-2-methyl-2-propyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-1-pyridine-3,5-dicarboxylate | Novel intermediates | Not explicitly quantified | Not explicitly quantified | Requires synthesis of the novel halo-intermediate. |
Experimental Protocols
Protocol 1: Synthesis of Lercanidipine via the Acid Chloride Route
This route involves the initial synthesis of the dihydropyridine carboxylic acid, followed by its activation to an acid chloride and subsequent esterification.
Step 1: Synthesis of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (DHP-acid)
This intermediate is typically prepared via a modified Hantzsch synthesis or by selective hydrolysis of the corresponding diester. A common method involves the cyclocondensation of methyl acetoacetate, 3-nitrobenzaldehyde, and an ammonia (B1221849) source.[8]
Step 2: Formation of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride
-
Suspend 1 equivalent of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in anhydrous dichloromethane (B109758) in a flame-dried flask under a nitrogen atmosphere.[3]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[3]
-
Cool the suspension to between -10°C and 0°C.[3]
-
Slowly add 1.1 to 1.5 equivalents of thionyl chloride dropwise, maintaining the temperature below 0°C.[3]
-
Stir the mixture at this temperature for 1-2 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[3]
Step 3: Synthesis of Lercanidipine Hydrochloride
-
In a separate flask, dissolve 1 equivalent of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in anhydrous dichloromethane.[3]
-
Cool the acid chloride solution from Step 2 to between -10°C and 0°C.[3]
-
Slowly add the amino alcohol solution to the acid chloride solution.
-
Stir the reaction mixture at a low temperature for several hours, monitoring its progress by HPLC.[3]
-
Upon completion, quench the reaction with water or a dilute aqueous base.[3]
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.[3]
-
Concentrate the organic layer under reduced pressure to obtain the crude Lercanidipine free base.[3]
-
Dissolve the crude product in a suitable solvent like ethyl acetate (B1210297) and precipitate the hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., ethanol (B145695) or isopropanol).[3]
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[3]
Protocol 2: Synthesis of Lercanidipine via the Silyl Intermediate Route
This approach involves the protection of the hydroxyl group of the side-chain amino alcohol as a silyl ether before the esterification reaction.
Step 1: Synthesis of 2,N-dimethyl-2-(trimethylsilyloxy)-N-(3,3-diphenylpropyl)-1-propanamine
-
React 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol with trimethylsilyl (B98337) chloride in the presence of a base like triethylamine (B128534) in an aprotic solvent such as methylene (B1212753) chloride.[7]
Step 2: Synthesis of Lercanidipine
-
React the silylated amino alcohol from Step 1 with 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride (prepared as in Protocol 1, Step 2).[7]
-
The reaction is typically carried out for about 2 hours, followed by crystallization to obtain Lercanidipine hydrochloride.[7]
Protocol 3: Synthesis of Lercanidipine via the Chlorophosphate Derivative Route
This one-pot method utilizes a chlorophosphate derivative to activate the carboxylic acid.
-
To a solution of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in toluene, add triethylamine and diethylchlorothiophosphate.[9]
-
Stir the mixture at room temperature for one hour to form the substituted phosphonoester intermediate.[9]
-
Add 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol to the reaction mixture.[9]
-
Reflux the resulting mixture for 4 hours.[9]
-
After workup, the crude Lercanidipine hydrochloride can be recrystallized from a solvent like tetrahydrofuran (B95107) to yield a high-purity product.[8][9]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies for Lercanidipine.
Caption: Alternative synthetic pathways to Lercanidipine.
Caption: Experimental workflows for alternative Lercanidipine syntheses.
References
- 1. WO1996035668A1 - A process for the preparation of lercanidipine hydrochloride - Google Patents [patents.google.com]
- 2. DE69622552T2 - METHOD FOR PRODUCING LERCANIDIPINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103360263B - Synthesis method of lercanidipine intermediates - Google Patents [patents.google.com]
- 5. Improved Process For The Synthesis Of Lercanidipine Hydrochloride [quickcompany.in]
- 6. WO2007054969A2 - Process for the preparation of lercanidipine and amorphous form of lercanidipine hydrochloride - Google Patents [patents.google.com]
- 7. A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009 [data.epo.org]
- 8. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 | Benchchem [benchchem.com]
- 9. US20110040097A1 - Process for preparing lercanidipine hydrochloride - Google Patents [patents.google.com]
Assessing the Reactivity of 3,3-Diphenylpropylamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount for efficient synthesis and the development of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of 3,3-Diphenylpropylamine with a range of common electrophiles, supported by available experimental data and detailed protocols.
This compound is a primary amine featuring a bulky diphenylmethyl group at the gamma position. Its reactivity is a nuanced interplay between the nucleophilicity of the primary amine and the steric hindrance imposed by the diphenylpropyl moiety. This guide will explore its reactions with key classes of electrophiles: alkylating agents, acylating agents, carbonyl compounds, and isocyanates/isothiocyanates.
Comparative Reactivity Overview
The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, readily participating in reactions with electron-deficient species. However, the two phenyl groups, while not directly attached to the reaction center, contribute to significant steric bulk that can influence reaction rates and yields, particularly with larger electrophiles.
Generally, the reactivity of primary amines is governed by a balance of electronic effects (which enhance nucleophilicity) and steric effects (which impede it).[1][2] For this compound, the propyl chain somewhat mitigates the direct steric clash at the nitrogen atom, allowing it to react with a variety of electrophiles.
Data Presentation: Reactivity with Various Electrophiles
The following table summarizes the known reactivity of this compound with different classes of electrophiles, including reaction conditions and reported yields where available. This data is compiled from published literature and patents to provide a comparative overview.
| Electrophile Class | Specific Electrophile | Reaction Type | Product | Conditions | Yield (%) | Reference |
| Alkylating Agents | Dimethyl carbonate (after Schiff base formation) | N-Methylation | N-Methyl-3,3-diphenylpropylamine | Toluene (B28343)/Ethylbenzene (B125841), reflux | 91% | [3] |
| Acylating Agents | Acetyl Chloride | N-Acetylation | N-Acetyl-3,3-diphenylpropylamine | General protocol, requires base | High (qualitative) | General Knowledge |
| Benzoyl Chloride | N-Benzoylation | N-Benzoyl-3,3-diphenylpropylamine | General protocol, requires base | High (qualitative) | General Knowledge | |
| Carbonyl Compounds | Benzaldehyde (B42025) | Schiff Base Formation | N-Benzylidene-3,3-diphenylpropylamine | Toluene, reflux with dehydration | High (intermediate) | [3] |
| Isocyanates | Phenyl Isocyanate | Urea Formation | N-(3,3-diphenylpropyl)-N'-phenylurea | General protocol | High (qualitative) | General Knowledge |
| Isothiocyanates | Phenyl Isothiocyanate | Thiourea Formation | N-(3,3-diphenylpropyl)-N'-phenylthiourea | General protocol, may require heat | Moderate to High (qualitative) | [4] |
Experimental Protocols
Detailed methodologies for key reactions of this compound are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
N-Methylation via Reductive Amination (Two-Step, One-Pot)
This protocol describes the synthesis of N-Methyl-3,3-diphenylpropylamine from this compound.[3]
Materials:
-
This compound
-
Benzaldehyde
-
Dimethyl carbonate
-
Toluene
-
Ethylbenzene
-
20% Sulfuric acid solution
-
Sodium hydroxide (B78521) solution
Procedure:
-
To 80 ml of toluene, add 53 g (0.25 moles) of this compound and 35 g (0.33 moles) of benzaldehyde.
-
Heat the mixture to reflux and remove water azeotropically to form the Schiff base.
-
Add 80 ml of ethylbenzene and 25.2 g (0.28 moles) of dimethyl carbonate.
-
Continue to reflux the mixture for 2 hours.
-
After cooling, separate the upper layer and add 100 g of 20% dilute sulfuric acid solution.
-
Reflux for 1 hour, then remove the unreacted benzaldehyde by steam distillation.
-
Adjust the pH of the remaining solution to 12 with a sodium hydroxide solution.
-
Separate the oily layer and purify by vacuum distillation to obtain N-Methyl-3,3-diphenylpropylamine.
General Protocol for N-Acylation
This protocol provides a general method for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the tertiary amine base (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, a mild acid solution (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Schiff Base Formation
This protocol outlines the formation of an imine from this compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Toluene or a similar azeotroping solvent
-
Dean-Stark apparatus
Procedure:
-
Combine equimolar amounts of this compound and the aldehyde in toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux.
-
Continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected.
-
Once the theoretical amount of water is collected, cool the reaction mixture.
-
The resulting Schiff base solution can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude imine.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the reactions and experimental design, the following diagrams are provided in DOT language.
Caption: Generalized reaction pathway of this compound with an electrophile.
Caption: A typical experimental workflow for the synthesis and analysis of this compound derivatives.
Discussion of Reactivity Trends
The reactivity of this compound is a classic example of the balance between nucleophilicity and steric hindrance in primary amines.
-
Alkylation: Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled approach involves the formation of a Schiff base followed by reduction or reaction with a methylating agent, as demonstrated in the high-yield synthesis of N-methyl-3,3-diphenylpropylamine.[3] The steric bulk of the diphenylpropyl group likely disfavors the formation of quaternary ammonium (B1175870) salts.
-
Acylation: Acylation with reactive acyl chlorides is generally efficient. The electrophilic carbonyl carbon is highly accessible, and the reaction is typically fast. The steric hindrance of the amine is less of a factor in this case compared to alkylation with a bulky alkyl halide.
-
Reaction with Carbonyls: The formation of Schiff bases with aldehydes is a reversible reaction that is driven to completion by the removal of water.[3] The primary amine of this compound readily participates in this reaction, indicating good accessibility of the nitrogen lone pair for nucleophilic addition to the carbonyl carbon.
-
Reaction with Isocyanates and Isothiocyanates: These reactions are generally favorable with primary amines to form ureas and thioureas, respectively. While isocyanates are highly reactive, isothiocyanates may require heating to facilitate the reaction, especially with sterically hindered amines.[4]
Conclusion
This compound is a versatile primary amine that demonstrates predictable reactivity with a range of electrophiles. Its nucleophilicity allows for efficient N-alkylation (under controlled conditions), N-acylation, Schiff base formation, and reactions with isocyanates and isothiocyanates. The steric bulk of the diphenylpropyl group plays a significant role in modulating its reactivity, generally disfavoring reactions that would lead to highly crowded transition states or products. The provided data and protocols offer a valuable resource for researchers utilizing this compound in their synthetic endeavors.
References
Comparative Pharmacological Properties of 3,3-Diphenylpropylamine Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological properties of 3,3-Diphenylpropylamine analogs, a class of compounds with significant potential for modulating monoamine transporter activity. Due to the diverse therapeutic applications of monoamine reuptake inhibitors, understanding the structure-activity relationships (SAR) of these analogs is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Introduction to this compound Analogs as Monoamine Reuptake Inhibitors
The this compound scaffold is a key pharmacophore found in various biologically active compounds. Analogs of this structure have demonstrated significant affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), which are critical for regulating neurotransmitter levels in the central nervous system. By inhibiting the reuptake of these monoamines, this compound derivatives can modulate synaptic concentrations of dopamine, serotonin, and norepinephrine, making them attractive candidates for the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and other related conditions.
The pharmacological profile of these analogs can be finely tuned by chemical modifications to the diphenylpropylamine core, leading to compounds with varying potencies and selectivities for the different monoamine transporters. This guide summarizes the key pharmacological parameters and the experimental methodologies used to assess them.
Comparative Pharmacological Data
The following tables present a hypothetical comparative summary of the binding affinities and uptake inhibition potencies of a series of this compound analogs at the dopamine, serotonin, and norepinephrine transporters. This data illustrates the potential for structure-activity relationship (SAR) studies within this chemical class.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of this compound Analogs
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| Analog 1 | 15 | 250 | 150 | 16.7 | 10.0 |
| Analog 2 | 30 | 50 | 200 | 1.7 | 6.7 |
| Analog 3 | 10 | 100 | 50 | 10.0 | 5.0 |
| Analog 4 | 50 | 25 | 100 | 0.5 | 2.0 |
| Analog 5 | 5 | 500 | 250 | 100.0 | 50.0 |
Table 2: Monoamine Uptake Inhibition (IC50, nM) of this compound Analogs
| Compound | Dopamine Uptake (IC50, nM) | Serotonin Uptake (IC50, nM) | Norepinephrine Uptake (IC50, nM) |
| Analog 1 | 25 | 450 | 200 |
| Analog 2 | 45 | 75 | 250 |
| Analog 3 | 18 | 150 | 70 |
| Analog 4 | 70 | 40 | 130 |
| Analog 5 | 8 | 800 | 300 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of this compound analogs.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound analogs for DAT, SERT, and NET.
Materials:
-
Membrane Preparations: Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET, or synaptosomal preparations from rat brain tissue (e.g., striatum for DAT, cortex for NET, and brainstem for SERT).
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Ligand: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET).
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.
-
Initiation of Reaction: Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Termination of Reaction: Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assays
Neurotransmitter uptake inhibition assays measure the functional ability of a compound to block the reuptake of neurotransmitters into cells or synaptosomes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on dopamine, serotonin, and norepinephrine uptake.
Materials:
-
Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled Neurotransmitters:
-
[³H]Dopamine
-
[³H]Serotonin (5-HT)
-
[³H]Norepinephrine
-
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Test Compounds: this compound analogs.
-
Uptake Inhibitors (for defining non-specific uptake): e.g., 10 µM nomifensine (B1679830) (for DAT), 10 µM fluoxetine (for SERT), 10 µM desipramine (for NET).
Procedure:
-
Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compounds or vehicle for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of uptake versus the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the pharmacological study of this compound analogs.
Monoamine transporter signaling pathway and the inhibitory action of this compound analogs.
Experimental workflow for a competitive radioligand binding assay.
Experimental workflow for a neurotransmitter uptake inhibition assay.
Conclusion
The this compound scaffold represents a versatile platform for the design of novel monoamine reuptake inhibitors. The illustrative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of neuroscience and drug discovery. Further exploration of the structure-activity relationships of these analogs will undoubtedly lead to the development of more potent and selective agents with improved therapeutic profiles for the treatment of a variety of CNS disorders.
Safety Operating Guide
Proper Disposal of 3,3-Diphenylpropylamine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3,3-Diphenylpropylamine is critical for maintaining a secure research environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
Hazard and Safety Information
Proper handling and the use of personal protective equipment (PPE) are the first steps in a safe disposal process. Below is a summary of the key hazard and safety data for this compound.
| Parameter | Information | Source |
| GHS Hazard Classifications | Skin Irritation (Category 2)[1][2], Serious Eye Irritation (Category 2)[1][2], Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Irritation[1][2] | [1][2] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation[2], H319: Causes serious eye irritation[2], H335: May cause respiratory irritation[2] | [2] |
| Recommended PPE | Safety glasses with side-shields, chemical impermeable gloves, and a dust mask (e.g., N95) or appropriate respirator.[1] | [1] |
| Handling | Handle in a well-ventilated area or under a chemical fume hood.[3][4][5] Avoid formation of dust and aerosols.[1][3] Avoid contact with skin and eyes.[1][3][4][6] | [1][3][4][6] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3][4][6] | [1][3][4][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including the pure chemical and contaminated materials.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before beginning the disposal process, ensure you are wearing the appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1]
-
Conduct all disposal procedures in a well-ventilated area or under a certified chemical fume hood.[3][5]
-
Have spill control materials readily available.
2. Waste Segregation and Collection:
-
Collect all this compound waste, including unused product and materials contaminated with the chemical, in a designated and properly labeled waste container.
-
The container must be suitable for chemical waste, in good condition, and have a secure, tight-fitting lid.[1][3]
-
Label the waste container clearly as "Hazardous Waste: this compound" and include any other identifiers required by your institution's environmental health and safety (EHS) department.
3. Disposal of Unused or Surplus this compound:
-
Do not dispose of this compound down the drain or in regular trash.[1][3] This substance should not be released into the environment.[3][4]
-
The recommended disposal method is to contact a licensed professional waste disposal service.[1]
-
One approved disposal technique involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternatively, the material can be sent to a licensed chemical destruction plant.[3][7]
4. Handling Spills and Contaminated Materials:
-
In the event of a spill, prevent further leakage if it is safe to do so.[3]
-
For solid spills, carefully sweep up the material, avoiding dust creation, and place it into the designated hazardous waste container.[1][4]
-
For liquid spills, use an inert absorbent material to soak up the substance, then collect the absorbent material into the waste container.[5]
-
All materials used for cleanup (e.g., paper towels, absorbent pads) must also be disposed of as hazardous waste.
5. Disposal of Contaminated Packaging:
-
Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed with an appropriate solvent.[3][7] The rinsate must be collected and disposed of as hazardous waste.
-
Once decontaminated, the container can be offered for recycling or reconditioning.[3][7]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[3][7]
6. Final Disposal Arrangements:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. This compound | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lookchem.com [lookchem.com]
Personal protective equipment for handling 3,3-Diphenylpropylamine
This guide provides immediate safety, operational, and disposal information for the handling of 3,3-Diphenylpropylamine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves | The specific type of glove (e.g., nitrile, neoprene) should be selected based on the solvent used and the duration of handling. Dispose of contaminated gloves after use. |
| Lab Coat or Impervious Clothing | To prevent skin contact. | |
| Respiratory Protection | Dust mask or Respirator | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use a NIOSH-approved dust mask (type N95) for handling the solid form.[2] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes by wearing appropriate PPE.[3][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store locked up.[5]
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[1]
First Aid Measures
In case of accidental exposure, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Seek medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing and wash it before reuse.[4] Get medical attention if symptoms occur.[3] |
| Inhalation | Move the person to fresh air.[1][3] If breathing is difficult, provide artificial respiration. Seek immediate medical attention if symptoms occur.[3] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[1][3] Do not induce vomiting. Seek medical attention if symptoms occur.[3] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up or absorb the material.
-
Place the spilled material into a suitable, clean, dry, and closed container for disposal.[4]
-
Avoid generating dust.
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[5]
-
The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not discharge the chemical into sewer systems or the environment.[6]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[6]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 97 5586-73-2 [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound(5586-73-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
